4,4'-Bipyridine hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-pyridin-4-ylpyridine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRKHJXMBCYHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583419 | |
| Record name | 4,4'-Bipyridine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-55-1 | |
| Record name | 4,4'-Bipyridine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Structure and Bonding of 4,4'-Bipyridine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of 4,4'-Bipyridine hydrate, a compound of significant interest in coordination chemistry, crystal engineering, and pharmaceutical sciences. This document summarizes key structural features, including intramolecular geometry and intermolecular interactions, supported by crystallographic data and detailed experimental protocols.
Core Chemical Structure and Conformation
This compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit of the crystal lattice contains two crystallographically independent 4,4'-bipyridine molecules and four water molecules. This arrangement gives rise to a complex and robust hydrogen-bonding network that dictates the overall crystal packing.
A notable feature of the 4,4'-bipyridine molecules in the hydrated form is their non-planar conformation. The pyridyl rings are twisted with respect to each other, with a dihedral angle of approximately 41°. This torsion is a key structural characteristic, influencing the molecule's ability to participate in various intermolecular interactions. While this twisted conformation might suggest a reduction in π-π stacking efficiency, adjacent pyridyl rings exhibit a centroid-centroid distance of about 3.7 Å, indicating the presence of weak π-π stacking interactions that contribute to the stability of the crystal structure.[1][2]
Intramolecular Geometry
The intramolecular bond lengths and angles of the 4,4'-bipyridine molecules in the hydrated crystal structure are largely consistent with those observed in other bipyridine-containing compounds. The carbon-carbon and carbon-nitrogen bond lengths within the pyridine rings reflect their aromatic character.
Table 1: Selected Intramolecular Bond Lengths and Angles (Representative Values)
| Bond/Angle | Length (Å) / Angle (°) |
| C-C (inter-ring) | ~1.49 |
| C-C (intra-ring) | 1.37 - 1.40 |
| C-N (intra-ring) | 1.33 - 1.35 |
| C-N-C | ~117 |
| C-C-C | 118 - 121 |
| Dihedral Angle | ~41 |
Note: These are representative values and may vary slightly between the two crystallographically independent molecules.
The Crucial Role of Hydrogen Bonding
The defining feature of the this compound crystal structure is its extensive and intricate hydrogen-bonding network. The water molecules act as crucial linkers, bridging the 4,4'-bipyridine molecules to form a stable, three-dimensional supramolecular assembly.
Each nitrogen atom of the 4,4'-bipyridine molecules participates in a hydrogen bond with a water molecule, acting as a hydrogen bond acceptor. The approximate distance for this N···H-O interaction is 2.1 Å.[2] These primary interactions are then extended as the water molecules form hydrogen bonds with other water molecules, creating chains and sheets. This continuous network of hydrogen bonds is the primary cohesive force in the crystal lattice.
Table 2: Key Hydrogen Bonding Parameters
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H (Water) | H | N (Bipyridine) | ~0.85 | ~2.1 | ~2.95 | ~170 |
| O-H (Water) | H | O (Water) | ~0.85 | ~1.9 | ~2.75 | ~175 |
Note: The values presented are typical and serve to illustrate the nature of the hydrogen bonding.
Experimental Protocols
The structural data presented in this guide are primarily derived from single-crystal X-ray diffraction studies. The following provides a generalized experimental protocol for the synthesis and crystallographic analysis of this compound.
Synthesis and Crystallization
Single crystals of this compound suitable for X-ray diffraction can be obtained through the slow evaporation of an aqueous solution of 4,4'-bipyridine.
-
Dissolution: Dissolve a known quantity of 4,4'-bipyridine in deionized water at room temperature. Gentle heating may be applied to facilitate dissolution, but care should be taken to avoid excessive evaporation.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Crystallization: Allow the filtered solution to stand undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks will typically yield well-formed, colorless crystals.
-
Isolation: Carefully isolate the crystals from the mother liquor and dry them on filter paper.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are typically placed in geometrically calculated positions, while those of the water molecules are often located from the difference Fourier map and refined with appropriate restraints.
Visualizing the Supramolecular Architecture
The following diagrams, generated using the DOT language, illustrate the key bonding and interaction motifs within the this compound crystal structure.
Caption: Intramolecular and primary hydrogen bonding in this compound.
References
An In-depth Technical Guide to 4,4'-Bipyridine Hydrate for Researchers and Drug Development Professionals
Introduction
4,4'-Bipyridine, and its hydrated form, is a pivotal heterocyclic organic compound widely utilized across various scientific disciplines. Its rigid, linear structure and the presence of two nitrogen atoms make it an exceptional bidentate bridging ligand in coordination chemistry and a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of 4,4'-Bipyridine hydrate, focusing on its chemical and physical properties, key applications in research and development, and detailed experimental protocols.
Core Physicochemical Data
The properties of 4,4'-Bipyridine and its common hydrated form are summarized below. The anhydrous form is often used in synthesis, while the hydrate is also commercially available and utilized in various applications.
| Property | 4,4'-Bipyridine (Anhydrous) | This compound |
| CAS Number | 553-26-4 | 123333-55-1[1] |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₁₀N₂O[1] |
| Molecular Weight | 156.18 g/mol [2][3] | 174.2 g/mol [1] |
| Appearance | White to light yellow solid[1] | White crystalline solid |
| Melting Point | 109-113 °C | Data not readily available |
| Solubility | Soluble in organic solvents | Soluble in water |
Applications in Research and Development
4,4'-Bipyridine and its derivatives are instrumental in several areas of scientific research and pharmaceutical development.
-
Coordination Chemistry and Materials Science: As a bidentate ligand, 4,4'-Bipyridine is fundamental in the construction of metal-organic frameworks (MOFs) and coordination polymers.[3][4] These materials have applications in gas storage, catalysis, and as sensors. The predictable geometry of the ligand allows for the rational design of complex supramolecular architectures.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its structure allows for the creation of complex molecular frameworks necessary for therapeutic activity.[5]
-
Precursor to Viologens: 4,4'-Bipyridine is the primary precursor to N,N'-dialkyl-4,4'-bipyridinium salts, commonly known as viologens. The most notable of these is paraquat, a widely used herbicide. Viologens are also extensively studied for their electrochromic properties, making them valuable in the development of smart materials and molecular switches.
-
Catalysis: 4,4'-Bipyridine can be incorporated into transition metal complexes that act as catalysts in a variety of organic reactions.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in a laboratory setting. Below are examples of experimental protocols.
1. Synthesis of a Tin(IV) Coordination Complex
This protocol describes the synthesis of 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate.
-
Materials: Tin(II) fluoride, 4,4'-Bipyridine, hydrochloric acid, distilled water.
-
Procedure:
-
Combine Tin(II) fluoride (1.56 mmol) and 4,4'-Bipyridine (1.56 mmol) in a 1:1 molar ratio.
-
Add a few drops of hydrochloric acid to the mixture in a minimal volume of distilled water to aid dissolution.
-
Stir the solution thoroughly.
-
Transfer the solution to a microwave vial and heat in an oven at 393 K for three days.
-
Allow the solution to cool gradually to room temperature, which will result in the formation of prismatic crystals.[6]
-
2. Synthesis of a Copper(II) Complex
This protocol outlines the synthesis of a mononuclear copper complex using 4,4'-Bipyridine as a co-ligand.
-
Materials: N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide (HL), 4,4'-Bipyridine, copper(II) perchlorate.
-
Procedure:
-
The synthesis involves the reaction of the primary ligand (HL), 4,4'-Bipyridine, and copper(II) perchlorate.
-
The resulting product is a new copper complex, --INVALID-LINK--(ClO₄).
-
Single crystal X-ray analysis can be used to confirm the structure, revealing a mononuclear complex.[1]
-
3. Purification of 4,4'-Bipyridine
For applications requiring high purity, the following purification methods can be employed.
-
Crystallization: 4,4'-Bipyridine can be crystallized from water, a benzene/petroleum ether mixture, or ethyl acetate.
-
Sublimation: It can also be purified by sublimation in a vacuum at 70°C.
-
Acid-Base Precipitation: Dissolve the compound in 0.1M H₂SO₄ and precipitate it by adding 1M NaOH to reach a pH of 8. This process can be repeated. The purified product can then be recrystallized from ethanol.[7]
Logical and Experimental Workflows
Visualizing experimental and logical workflows can aid in understanding the processes involving 4,4'-Bipyridine.
Caption: A generalized workflow for the synthesis of coordination complexes.
Caption: A pathway for prodrug activation.[8]
Toxicology and Safety
4,4'-Bipyridine and its derivatives, particularly the viologens, are known to be toxic. The oral LD50 in rats for 4,4'-Bipyridine is 172 mg/kg.[9] It is toxic if swallowed and by skin absorption.[10] Studies in rats have shown that lethal doses can cause changes in the lungs, kidneys, and spleen, as well as convulsions.[10] The toxicity of 1,1'-alkyl-4,4'-bipyridylium salts (viologens) has been studied, revealing a spectrum of effects including focal necrosis at the injection site and adrenal enlargement.[11] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.[12]
This compound is a compound of significant interest to researchers in chemistry, materials science, and drug development. Its utility as a versatile building block and ligand is well-established. A thorough understanding of its properties, applications, and handling procedures is essential for its effective and safe use in a research and development setting. The experimental protocols and workflows provided in this guide offer a starting point for its application in the synthesis of novel materials and molecules.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4’-Bipyridine - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 8. Prodrug activation by 4,4’-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 4,4'-Bipyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 11. Toxicity of 1,1'-alkyl-4,4'-bipyridylium salts in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Physical and chemical properties of 4,4'-Bipyridine hydrate
An In-Depth Technical Guide to the Physical and Chemical Properties of 4,4'-Bipyridine Hydrate
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-Bipyridine and its hydrate. 4,4'-Bipyridine is a pivotal organic compound, serving as a fundamental building block in coordination chemistry and as the primary precursor to the widely used herbicide, paraquat. This document consolidates key data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its purification and use in the synthesis of coordination polymers are presented, alongside visualizations of its chemical utility and common experimental workflows. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize this compound in their work.
Introduction
4,4'-Bipyridine, also known as 4,4'-bpy, is an aromatic organic compound consisting of two pyridine rings linked at the 4-position.[1] It is a colorless to off-white crystalline solid.[2][3] Due to the rotational freedom around the central carbon-carbon bond, the two pyridine rings are not always coplanar, with the dihedral angle varying depending on the chemical environment.[4][5]
In its solid state, 4,4'-Bipyridine is often found as a hydrate (C₁₀H₈N₂·H₂O), where water molecules are integrated into its crystal structure.[6] This hydrate form is particularly relevant in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where it functions as a rigid linear bridging ligand.[6][7] Its ability to connect two different metal ions is a key feature that precludes chelation and promotes the formation of extended polymeric networks.[8] Beyond its role in supramolecular chemistry, 4,4'-Bipyridine is of significant industrial importance as the starting material for the synthesis of N,N'-dimethyl-4,4'-bipyridinium dichloride, commonly known as paraquat.[1][9][10]
Physical Properties
The physical properties of 4,4'-Bipyridine have been well-documented. It is a hygroscopic solid that is stable under normal conditions but is incompatible with strong acids and oxidizing agents.[9][11] While many reported values pertain to the anhydrous form, they provide a crucial baseline for understanding the behavior of the hydrate. The hydrate's primary distinction is its chemical formula, C₁₀H₁₀N₂O, and its corresponding higher molecular weight.[6] Upon heating, the hydrate is expected to lose its water of crystallization before melting or boiling.
| Property | Value | Source(s) |
| Appearance | White to light yellow or off-white crystalline solid/powder. | [2][6][9] |
| Molecular Formula | C₁₀H₈N₂ (Anhydrous) C₁₀H₁₀N₂O (Hydrate) | [6][12] |
| Molecular Weight | 156.18 g/mol (Anhydrous) 174.19 g/mol (Hydrate) | [6][12] |
| Melting Point | 109-114 °C | [3][9][13] |
| Boiling Point | 304-305 °C | [3][9][13] |
| Density | ~1.1 - 1.28 g/cm³ (estimate) | [2][14] |
| Water Solubility | 4.5 g/L; described as slightly or sparingly soluble. | [1][3][9][11] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, ether, DMSO, and chloroform. | [2][3][13] |
| pKa (at 25°C) | pKₐ₁: 3.17 pKₐ₂: 4.82 | [9][15] |
| Sensitivity | Hygroscopic. | [9] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 4,4'-Bipyridine and its derivatives. The NIST Chemistry WebBook serves as a primary resource for reference spectra.[16][17]
| Spectroscopic Method | Data | Source(s) |
| UV-Visible (UV-Vis) | λₘₐₓ: ~300 nm (in Acetonitrile) | [9][11] |
| Infrared (IR) | Available in the NIST database; characteristic peaks for pyridine ring vibrations. | [17][18] |
| ¹H NMR | Spectra available for derivatives. | [19] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 156. Available in NIST and PubChem databases. | [12][16] |
Chemical Properties and Reactivity
Stability and Handling
4,4'-Bipyridine is a stable compound but is known to be hygroscopic, readily absorbing moisture from the air to form the hydrate.[9] It should be stored in a dry environment, away from strong oxidizing agents and strong acids, with which it is incompatible.[11][13]
Coordination Chemistry
The primary chemical utility of this compound lies in its application as a linear bridging ligand. The nitrogen atoms on its two pyridine rings possess lone pairs of electrons that can coordinate to metal centers. Its rigid structure and the trans-orientation of the nitrogen atoms make it an ideal "linker" for constructing one-, two-, or three-dimensional coordination polymers and MOFs.[6][7] This has led to its use in developing materials for gas storage, catalysis, and luminescent applications.[6][20]
Key Reactions
Synthesis of Paraquat: 4,4'-Bipyridine is the direct precursor to the herbicide paraquat. This synthesis involves the dimethylation of the pyridine nitrogen atoms, typically using a methylating agent like chloromethane, to form the N,N'-dimethyl-4,4'-bipyridinium dication.[10]
Pressure-Induced Reactions: Research has shown that hydrated 4,4'-Bipyridine can undergo irreversible reactions under high pressure. These reactions include dimerization coupled with the loss of hydrogen atoms and oligomerization, leading to the formation of new C-C bonds and species with sp³-hybridized carbon centers.[21][22]
Caption: Logical relationships of 4,4'-Bipyridine.
Experimental Protocols
Purification of 4,4'-Bipyridine
A common method for purifying commercial 4,4'-Bipyridine involves recrystallization.[11]
-
Dissolution: Dissolve the crude 4,4'-Bipyridine in a minimal amount of hot ethanol.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or under vacuum.
An alternative method involves acid-base chemistry: dissolve the compound in dilute sulfuric acid (e.g., 0.1M H₂SO₄) and precipitate it by adding a base (e.g., 1M NaOH) to a pH of 8. The precipitate can then be collected and recrystallized from a suitable solvent like ethanol.[11]
Synthesis of a Coordination Polymer (General Protocol)
Hydrothermal synthesis is a prevalent technique for creating crystalline coordination polymers using this compound.[6][20]
-
Reactant Mixture: In a Teflon-lined stainless-steel autoclave, combine a metal salt (e.g., cadmium chloride, zinc acetate), this compound, and a suitable solvent (often water or a water/ethanol mixture) in a specific molar ratio.
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a temperature typically between 120-180 °C for a period of 24 to 72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over several hours or days. This slow cooling is crucial for the formation of high-quality single crystals.
-
Product Isolation: Open the autoclave, collect the crystalline product by filtration, wash with water and/or ethanol to remove any unreacted starting materials, and air-dry.
Characterization Methods
-
Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional structure of the resulting coordination polymer, confirming the bridging coordination mode of the 4,4'-Bipyridine ligand.
-
Spectroscopic Analysis:
-
IR Spectroscopy: Used to confirm the presence of the 4,4'-Bipyridine ligand in the final product by comparing the spectrum to that of the free ligand. Shifts in pyridine ring vibration frequencies can indicate coordination to the metal center.
-
UV-Vis Spectroscopy: Can be used to study the electronic properties of the material. Ligand-to-metal charge transfer (LMCT) bands may be observed.[6]
-
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the compound and to quantify the loss of solvent or water molecules (including the water of hydration from the ligand).
Caption: A typical workflow for synthesis and characterization.
Conclusion
This compound is a versatile and indispensable compound in modern chemistry. Its well-defined physical properties and predictable chemical behavior make it a reliable component in both industrial synthesis and advanced materials research. The ability of its nitrogen atoms to coordinate with metal ions, coupled with its rigid, linear geometry, establishes it as a premier bridging ligand for the rational design of functional coordination polymers and MOFs. A thorough understanding of its properties, from solubility and stability to its spectroscopic signatures, is essential for any scientist aiming to exploit its full potential in creating novel materials or chemical products.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4,4�-bipyridine [chemister.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 123333-55-1 [smolecule.com]
- 7. Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4,4'-Bipyridine CAS#: 553-26-4 [m.chemicalbook.com]
- 10. Paraquat - Wikipedia [en.wikipedia.org]
- 11. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 12. 4,4'-Bipyridine | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4,4'-Bipyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 4,4'-Bipyridine | 553-26-4 [amp.chemicalbook.com]
- 15. 4,4'-Bipyridine CAS#: 553-26-4 [amp.chemicalbook.com]
- 16. 4,4'-Bipyridine [webbook.nist.gov]
- 17. 4,4'-Bipyridine [webbook.nist.gov]
- 18. 4,4'-Bipyridine(553-26-4) IR Spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 21. Pressure-induced coupling of hydrated 4,4′-bipyridine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03862F [pubs.rsc.org]
- 22. Pressure-induced coupling of hydrated 4,4′-bipyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Bipyridine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-Bipyridine, with a specific focus on obtaining its hydrate form. 4,4'-Bipyridine is a pivotal building block in the development of various chemical entities, including metal-organic frameworks (MOFs), supramolecular assemblies, and as a precursor to the herbicide paraquat. The control over its purity and crystalline form, particularly the hydrate, is crucial for ensuring reproducibility and desired performance in these applications. This document details established synthetic routes, including nickel-catalyzed homocoupling and Ullmann coupling reactions, and outlines robust purification methodologies such as recrystallization for hydrate formation, sublimation, and acid-base precipitation. Each section provides detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the efficient production of high-purity 4,4'-Bipyridine hydrate.
Introduction
4,4'-Bipyridine, a heterocyclic organic compound, consists of two pyridine rings linked at the 4-position. Its ability to act as a bridging ligand has made it a fundamental component in coordination chemistry and materials science. The nitrogen atoms in the pyridine rings can coordinate with metal ions, leading to the formation of a wide array of coordination polymers and MOFs with diverse applications in gas storage, separation, and catalysis. Furthermore, 4,4'-bipyridine serves as a key intermediate in the industrial synthesis of the widely used herbicide, paraquat.
The hydration state of 4,4'-bipyridine can significantly influence its physical and chemical properties, including solubility, crystal packing, and reactivity. Therefore, the ability to selectively synthesize and purify this compound is of paramount importance for applications where precise control over the material's form is critical. This guide presents a detailed examination of the common synthetic and purification techniques to obtain high-purity this compound.
Synthesis of 4,4'-Bipyridine
Several synthetic strategies have been developed for the preparation of 4,4'-bipyridine. The choice of method often depends on factors such as starting material availability, desired scale, and required purity. This section details two prevalent methods: Nickel-Catalyzed Homocoupling and the Ullmann Coupling reaction.
Nickel-Catalyzed Homocoupling of 4-Halopyridines
Nickel-catalyzed homocoupling reactions provide an efficient route to symmetrical biaryls, including 4,4'-bipyridine, from readily available halopyridines. These reactions typically involve the use of a nickel catalyst and a reducing agent.
Experimental Protocol:
A detailed protocol for a similar nickel-catalyzed homocoupling of a chloropyridine derivative to a bipyridine is as follows, which can be adapted for 4-chloropyridine[1][2]:
-
Reaction Setup: In a glovebox, a dried Schlenk flask is charged with 4-chloropyridine (1.0 eq.), a nickel(II) catalyst such as NiBr₂·3H₂O (0.05 eq.), and a reducing agent like manganese powder (2.0 eq.). Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.
-
Reaction Execution: The flask is sealed, removed from the glovebox, and connected to a manifold under an inert atmosphere (e.g., argon). The reaction mixture is then heated to a specified temperature (e.g., 80 °C) and stirred vigorously for a set duration (e.g., 18-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of ammonium hydroxide and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4,4'-bipyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-chloropyridine | [1][2] |
| Catalyst | NiBr₂·3H₂O (5 mol%) | [1][2] |
| Reducing Agent | Manganese powder (2 eq.) | [1][2] |
| Solvent | DMF | [1][2] |
| Temperature | 80 °C | [1][2] |
| Reaction Time | 18-24 hours | [1][2] |
| Typical Yield | ~80-90% | [1][2] |
Logical Relationship Diagram:
Caption: Workflow for Nickel-Catalyzed Homocoupling.
Ullmann Coupling Reaction
The Ullmann coupling is a classic method for the formation of biaryl compounds, involving the copper-mediated reaction of aryl halides. While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile.
Experimental Protocol:
A general procedure for the Ullmann homocoupling of an aryl iodide is as follows[3][4][5]:
-
Reaction Setup: A reaction vessel is charged with 4-iodopyridine (1.0 eq.) and activated copper powder (2.0 eq.). A high-boiling solvent such as DMF or nitrobenzene is added.
-
Reaction Execution: The mixture is heated to a high temperature (typically > 150 °C) under an inert atmosphere and stirred for several hours to days.
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed. The residue is then treated with a suitable workup procedure, which may involve extraction and filtration to remove copper residues, to yield the crude 4,4'-bipyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-iodopyridine | [3][4][5] |
| Reagent | Activated Copper Powder (2 eq.) | [3][4][5] |
| Solvent | DMF or Nitrobenzene | [3][4][5] |
| Temperature | > 150 °C | [3][4][5] |
| Reaction Time | Several hours to days | [3][4][5] |
| Typical Yield | Variable, often moderate | [3][4][5] |
Purification of this compound
Purification is a critical step to remove unreacted starting materials, byproducts, and catalysts. The following methods are effective for obtaining high-purity 4,4'-bipyridine, with a focus on isolating the hydrate form.
Recrystallization for Hydrate Formation
Recrystallization from water is the most direct method to obtain 4,4'-Bipyridine in its dihydrate form. The principle relies on the higher solubility of the compound in hot water and its lower solubility upon cooling, leading to the formation of pure crystals. It has been reported that 4,4'-bipyridine readily forms a dihydrate which can be produced by cooling crystallization or slurry experiments in water[6].
Experimental Protocol:
-
Dissolution: Dissolve the crude 4,4'-bipyridine in a minimum amount of hot deionized water (near boiling) in an Erlenmeyer flask with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold deionized water and then dry them under vacuum or in a desiccator to obtain 4,4'-bipyridine dihydrate.
Quantitative Data:
| Parameter | Value |
| Solvent | Deionized Water |
| Dissolution Temperature | Near boiling |
| Crystallization Temperature | Room temperature, then ice bath |
| Expected Purity | >99% |
| Hydration State | Dihydrate |
Logical Relationship Diagram:
Caption: Workflow for Recrystallization of Hydrate.
Sublimation
Sublimation is an effective technique for purifying volatile solids. Under reduced pressure, 4,4'-bipyridine can be sublimed, leaving non-volatile impurities behind.
Experimental Protocol:
A general procedure for vacuum sublimation is as follows[7][8]:
-
Setup: Place the crude 4,4'-bipyridine in a sublimation apparatus.
-
Sublimation: Heat the apparatus under vacuum. The temperature and pressure should be carefully controlled to be below the melting point and triple point of the compound to ensure direct solid-to-gas transition.
-
Collection: The purified 4,4'-bipyridine will deposit as crystals on a cooled surface (cold finger) within the apparatus.
-
Recovery: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals.
Quantitative Data:
| Parameter | Value | Reference |
| Temperature | Dependent on pressure, below melting point | [7][8] |
| Pressure | High vacuum | [7][8] |
| Typical Yield | High, minimal loss of product | [7][8] |
| Purity | High, effective for removing non-volatile impurities | [7][8] |
Acid-Base Precipitation
This method leverages the basicity of the pyridine nitrogen atoms. The crude product is dissolved in an acidic solution, and subsequent neutralization precipitates the purified 4,4'-bipyridine, leaving acid-insoluble and base-insoluble impurities in the solution.
Experimental Protocol:
-
Dissolution: Dissolve the crude 4,4'-bipyridine in a dilute aqueous acid solution (e.g., hydrochloric acid).
-
Filtration: Filter the solution to remove any acid-insoluble impurities.
-
Precipitation: Slowly add a base (e.g., sodium hydroxide solution) to the filtrate with stirring until the 4,4'-bipyridine precipitates.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, wash thoroughly with deionized water to remove any salts, and dry.
Purity Assessment
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for determining purity and quantifying impurities. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution[9][10][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Thermogravimetric Analysis (TGA): Can be used to confirm the hydration state by observing the mass loss corresponding to the water molecules.
Conclusion
This technical guide has detailed the synthesis and purification of this compound, providing researchers with a practical resource for obtaining this important compound in high purity. The choice of synthetic route and purification method will depend on the specific requirements of the intended application. The provided experimental protocols and quantitative data serve as a valuable starting point for the development and optimization of these processes in a laboratory setting. Careful execution of these procedures and thorough purity assessment are essential for ensuring the quality and consistency of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What Is The Vacuum Sublimation Method? A Guide To High-Purity Material Purification - Kintek Solution [kindle-tech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. apps.dtic.mil [apps.dtic.mil]
Navigating the Solubility of 4,4'-Bipyridine Hydrate: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of 4,4'-Bipyridine hydrate in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This guide provides available solubility data, detailed experimental protocols for its determination, and a visual workflow to aid in experimental design.
Introduction
4,4'-Bipyridine is a fundamental building block in coordination chemistry and crystal engineering, prized for its rigid, linear structure that facilitates the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. In many applications, it is utilized in its hydrated form. A thorough understanding of the solubility of this compound in various organic solvents is paramount for controlling crystallization, designing reaction conditions, and developing formulations.
This technical guide consolidates the available, albeit primarily qualitative, solubility data for 4,4'-Bipyridine and provides a generalized, robust experimental protocol for the precise quantitative determination of its hydrate's solubility.
Core Physicochemical Properties
Solubility Profile of 4,4'-Bipyridine
Quantitative solubility data for this compound in common organic solvents is sparse in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative solubility information for 4,4'-Bipyridine. It is important to note that the hydration state is not always specified in the original sources.
| Solvent | Type | Solubility | Notes |
| Polar Protic Solvents | |||
| Water | Protic | 4.5 g/L | Hydration state not explicitly specified. |
| Ethanol | Protic | Very Soluble | Generally considered a good solvent for 4,4'-Bipyridine.[1] |
| Methanol | Protic | Soluble | Expected to have good solubility based on its polarity. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble | A common solvent for dissolving 4,4'-Bipyridine.[2] |
| N,N-Dimethylformamide (DMF) | Aprotic | Soluble | Often used in the synthesis of MOFs involving 4,4'-Bipyridine.[2] |
| Acetonitrile | Aprotic | Sparingly Soluble | - |
| Tetrahydrofuran (THF) | Aprotic | Soluble | A non-polar aprotic solvent where solubility is observed.[2] |
| Acetone | Aprotic | Sparingly Soluble | - |
| Non-Polar Solvents | |||
| Chloroform | Non-Polar | Very Soluble | A common non-polar solvent for 4,4'-Bipyridine.[1][2] |
| Benzene | Non-Polar | Very Soluble | [1] |
| Diethyl Ether | Non-Polar | Very Soluble | [1] |
Disclaimer: The data presented is a compilation from various sources. The term "Soluble" or "Very Soluble" is qualitative and may vary depending on the specific experimental conditions. Researchers are strongly encouraged to determine quantitative solubility for their specific application.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.
4.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the concentration of 4,4'-Bipyridine in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
4.3. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the shake-flask solubility determination method.
Caption: A flowchart of the shake-flask method for solubility determination.
Signaling Pathway and Logical Relationship Visualization
In the context of drug development and materials science, understanding the relationship between a compound's properties and its potential applications is crucial. The following diagram illustrates a simplified logical pathway from the determination of physicochemical properties like solubility to the assessment of a compound's suitability for a specific application.
Caption: A diagram showing the logical flow from property determination to application.
Conclusion
While a comprehensive quantitative solubility profile for this compound in a wide range of organic solvents remains an area for further investigation, this guide provides a foundational understanding based on available qualitative data for the parent compound. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to generate precise and reliable solubility data tailored to their specific needs. Accurate solubility determination is a critical first step in unlocking the full potential of this compound in the development of novel materials and pharmaceutical applications.
References
Unraveling the Crystalline Architecture of 4,4'-Bipyridine Hydrates: A Technical Guide
For Immediate Release
A comprehensive analysis of the crystal structure of 4,4'-Bipyridine hydrate, a compound of significant interest in crystal engineering and pharmaceutical sciences, reveals a landscape dominated by a stable dihydrate form. This guide provides an in-depth look at its crystallographic features, hydrogen bonding networks, and the experimental protocols for its characterization, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
4,4'-Bipyridine, a versatile nitrogen-containing heterocyclic compound, readily forms a crystalline hydrate. The most extensively characterized form is a dihydrate, which exists in a stable monoclinic crystal system. This document synthesizes the available crystallographic data, detailing the precise arrangement of 4,4'-bipyridine and water molecules within the crystal lattice. A thorough understanding of this hydrated structure is critical for controlling the solid-state properties of materials incorporating this moiety, including solubility, stability, and bioavailability in pharmaceutical formulations. This guide presents quantitative crystallographic data in a structured format, outlines detailed experimental methodologies for its preparation and analysis, and provides visual representations of its structural relationships.
Crystalline Forms of this compound
Current research predominantly points to the existence of a stable dihydrate of 4,4'-bipyridine. While the formation of other hydrated forms or polymorphs of the hydrate has been a subject of investigation, the dihydrate remains the only crystallographically well-defined species for the pure compound.
4,4'-Bipyridine Dihydrate (Hy244)
The crystal structure of 4,4'-bipyridine dihydrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group C2/c. The crystal lattice is composed of 4,4'-bipyridine molecules linked to water molecules through an extensive network of hydrogen bonds.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4,4'-bipyridine dihydrate.
| Parameter | 4,4'-Bipyridine Dihydrate (WOVYEL) |
| Chemical Formula | C₁₀H₁₂N₂O₂ |
| Formula Weight | 192.22 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.65(1) |
| b (Å) | 6.220(5) |
| c (Å) | 9.090(7) |
| α (°) | 90 |
| β (°) | 104.00(6) |
| γ (°) | 90 |
| Volume (ų) | 967.6 |
| Z | 4 |
| Temperature (K) | 295 |
| CSD Refcode | WOVYEL |
Hydrogen Bonding Network
The stability of the 4,4'-bipyridine dihydrate crystal structure is significantly influenced by its hydrogen bonding network. The water molecules act as bridges, connecting the nitrogen atoms of the pyridine rings of adjacent 4,4'-bipyridine molecules. This creates a robust, three-dimensional supramolecular architecture.
-
O-H···N bonds: The primary interaction involves the hydrogen atoms of the water molecules forming strong hydrogen bonds with the nitrogen atoms of the 4,4'-bipyridine molecules.
-
O-H···O bonds: Water molecules also form hydrogen bonds with each other, creating chains or clusters of water within the crystal lattice.
Experimental Protocols
The preparation and characterization of 4,4'-bipyridine dihydrate involve standard crystallographic and analytical techniques.
Synthesis and Crystallization of 4,4'-Bipyridine Dihydrate
Single crystals of 4,4'-bipyridine dihydrate suitable for X-ray diffraction can be obtained through the following methods[1][2]:
-
Cooling Crystallization:
-
Prepare a saturated solution of 4,4'-bipyridine in water at an elevated temperature (e.g., near the boiling point).
-
Allow the solution to cool slowly to room temperature.
-
Colorless, prismatic crystals of the dihydrate will form over time.
-
-
Slurry Crystallization:
-
Stir a suspension of anhydrous 4,4'-bipyridine in water at a controlled temperature (e.g., 10-30 °C).
-
The anhydrous form will convert to the more stable dihydrate over a period of hours to days.
-
-
Vapor Diffusion (Humidity Control):
Single-Crystal X-ray Diffraction (SCXRD)
A detailed protocol for the determination of the crystal structure involves:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). Data is collected at a specific temperature (e.g., 295 K).
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F².
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the bulk phase purity of the synthesized material.
-
A powdered sample of the crystalline material is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded over a range of 2θ angles.
-
The resulting diffractogram is compared with the pattern calculated from the single-crystal X-ray diffraction data to confirm phase identity.
Thermal Analysis
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and dehydration process.
-
TGA: Measures the change in mass of a sample as a function of temperature. For 4,4'-bipyridine dihydrate, TGA will show a weight loss corresponding to the loss of two water molecules upon heating.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram will show an endothermic peak corresponding to the dehydration process.
Visualizations
The following diagrams illustrate the relationships and workflows discussed in this guide.
Conclusion
The crystal structure of this compound is well-characterized as a stable dihydrate form. Its monoclinic crystal system and extensive hydrogen bonding network are key features defining its physical properties. The reversible interconversion between the dihydrate and anhydrous forms highlights the importance of humidity and temperature control in handling and processing this compound. The experimental protocols and data presented in this guide provide a foundational understanding for researchers working on the development of new materials and pharmaceutical formulations based on 4,4'-bipyridine. Further research into the potential existence of other hydrate polymorphs under different crystallization conditions could open new avenues in the solid-form landscape of this important molecule.
References
A Technical Guide to the Spectroscopic Data of 4,4'-Bipyridine Hydrate
This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4,4'-Bipyridine hydrate. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and material characterization.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for 4,4'-Bipyridine and its hydrate form.
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4,4'-Bipyridine, the symmetrical nature of the molecule results in a relatively simple spectrum. The presence of water in the hydrate form may influence chemical shifts, particularly of labile protons, and can be observed in the ¹H NMR spectrum.
Table 1: ¹H NMR Spectroscopic Data for 4,4'-Bipyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |
| 8.72 | Doublet | 6.2 | H-2, H-6, H-2', H-6' | CDCl₃ |
| 7.62 | Doublet | 6.2 | H-3, H-5, H-3', H-5' | CDCl₃ |
Data sourced from publicly available spectral databases.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for 4,4'-Bipyridine
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 150.7 | C-2, C-6, C-2', C-6' | CDCl₃ |
| 145.5 | C-4, C-4' | CDCl₃ |
| 121.5 | C-3, C-5, C-3', H-5' | CDCl₃ |
Data sourced from publicly available spectral databases.[3][4]
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes include C=C and C=N stretching of the pyridine rings, C-H bending, and the characteristic O-H stretching of the water molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (water of hydration) |
| 1600 - 1400 | Strong | C=N and C=C aromatic ring stretching vibrations |
| 850 - 700 | Strong | C-H out-of-plane bending |
Data interpretation based on typical values for pyridine derivatives and hydrates.[5][6][7]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4,4'-Bipyridine is characterized by absorptions corresponding to π → π* transitions within the aromatic system.
Table 4: UV-Visible Spectroscopic Data for 4,4'-Bipyridine
| λmax (nm) | Molar Absorptivity (ε) | Transition | Solvent |
| ~240 - 260 | Not specified | π → π | Ethanol |
| ~300 | Not specified | π → π | Acetonitrile |
Data sourced from the NIST Chemistry WebBook and other chemical databases.[8][9]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.
-
Instrument Setup: The data is typically acquired on a 300 MHz or higher field NMR spectrometer.[2]
-
Data Acquisition:
-
Tune and shim the probe for the specific sample and solvent.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).[9] Create a series of dilutions to an appropriate concentration (typically in the 10⁻⁴ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Processing: The software plots absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis and logical interpretation.
References
- 1. 4,4'-Bipyridine(553-26-4) 1H NMR [m.chemicalbook.com]
- 2. 4,4'-Bipyridine | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Bipyridine(553-26-4) 13C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4,4'-Bipyridine [webbook.nist.gov]
- 6. 4,4'-Bipyridine(553-26-4) IR Spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4,4'-Bipyridine [webbook.nist.gov]
- 9. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
Thermal Stability and Decomposition of 4,4'-Bipyridine Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 4,4'-bipyridine hydrate. Understanding the thermal behavior of this compound is critical for its application in pharmaceutical development and materials science, where it is often used as a co-former in cocrystals and as a ligand in coordination chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved to support research and development activities.
Thermal Decomposition Profile
4,4'-Bipyridine is known to form a dihydrate, which exhibits distinct thermal behavior characterized by a two-step decomposition process. The initial stage involves the loss of water molecules (dehydration) to form the anhydrous form, which then undergoes further decomposition at higher temperatures.
Dehydration Stage
The dihydrate of 4,4'-bipyridine releases its two water molecules in a single step upon heating. This process is observable through thermogravimetric analysis (TGA) as a distinct weight loss and in differential scanning calorimetry (DSC) as an endothermic event.
Decomposition of Anhydrous 4,4'-Bipyridine
Following dehydration, the resulting anhydrous 4,4'-bipyridine remains stable over a significant temperature range. At elevated temperatures, the molecule undergoes decomposition. While specific, detailed studies on the pyrolysis of pure 4,4'-bipyridine are not extensively available in the reviewed literature, the decomposition of pyridine-containing compounds generally involves the fragmentation of the aromatic rings.
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from the thermal analysis of 4,4'-bipyridine dihydrate. These values are approximated from graphical data presented in the scientific literature and should be considered as such.
Table 1: Thermogravimetric Analysis (TGA) Data for 4,4'-Bipyridine Dihydrate
| Parameter | Approximate Value |
| Dehydration Temperature Range | 50 - 100 °C |
| Onset of Dehydration | ~50 °C |
| Peak Decomposition Temperature (DTG) | ~75 °C |
| Measured Weight Loss | ~18.7% |
| Theoretical Weight Loss (for dihydrate) | 18.74% |
Table 2: Differential Scanning Calorimetry (DSC) Data for 4,4'-Bipyridine Dihydrate
| Parameter | Approximate Value |
| Dehydration Endotherm Peak | ~80 °C |
| Enthalpy of Dehydration (ΔHdehydration) | Data not explicitly reported |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
An inert purge gas, such as nitrogen or argon, is passed over the sample at a constant flow rate (e.g., 20-50 mL/min) to remove any evolved gases.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature, peak decomposition temperature, and percentage mass loss for each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, such as dehydration and melting.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. A similar empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically heating from ambient temperature to a point beyond the thermal events of interest at a constant heating rate (e.g., 10 °C/min).
-
An inert atmosphere is maintained using a purge gas like nitrogen.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, and the enthalpy change (ΔH) for each transition is calculated by integrating the peak area.
Evolved Gas Analysis (EGA) - Mass Spectrometry (MS)
Objective: To identify the gaseous products evolved during the thermal decomposition of 4,4'-bipyridine.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS) or a pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).
Methodology (TGA-MS):
-
The TGA experiment is performed as described in section 3.1.
-
The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line.
-
Mass spectra are continuously recorded as a function of temperature.
-
The mass-to-charge ratio (m/z) of the detected ions is used to identify the evolved gaseous species at different stages of decomposition.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed decomposition pathway for this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
The Critical Role of Water of Hydration in the Supramolecular Architecture of 4,4'-Bipyridine Hydrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Water of hydration plays a pivotal role in defining the crystal structure and, consequently, the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids. This technical guide provides a comprehensive analysis of the role of water molecules in the crystal lattice of 4,4'-Bipyridine hydrate. It delves into the intricate hydrogen-bonding networks established by the water molecules and their profound impact on the overall supramolecular architecture. This document presents detailed crystallographic data, experimental protocols for structural determination, and visual representations of the molecular interactions to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.
Introduction
4,4'-Bipyridine is a versatile organic ligand extensively used in the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies due to its rigid, linear geometry and the presence of two accessible nitrogen atoms for coordination and hydrogen bonding. The inclusion of water molecules into the crystal lattice of 4,4'-Bipyridine, forming a hydrate, significantly influences its solid-state properties, including stability, solubility, and dissolution rate. Understanding the precise role of this "water of hydration" is paramount for controlling the crystalline form and ensuring the desired performance characteristics in various applications, particularly in the pharmaceutical industry where crystalline form dictates bioavailability and stability of a drug substance.
This guide focuses on the dihydrate form of 4,4'-Bipyridine, a well-characterized crystalline solid. The water molecules in this structure are not merely space fillers but are integral components of the crystal packing, dictating the three-dimensional arrangement through a sophisticated network of hydrogen bonds.
Crystal Structure and Supramolecular Assembly
The crystal structure of 4,4'-Bipyridine dihydrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains two crystallographically independent 4,4'-Bipyridine molecules and four water molecules. This arrangement gives rise to a complex and highly organized three-dimensional structure.
The water molecules are instrumental in linking the 4,4'-Bipyridine molecules into a stable, extended network. They act as hydrogen bond donors and acceptors, bridging the nitrogen atoms of the pyridine rings and also forming water-to-water hydrogen bonds. This intricate network of interactions is the primary determinant of the crystal's stability and overall architecture.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for 4,4'-Bipyridine dihydrate. This quantitative information is essential for a precise understanding of the hydrated structure.
Table 1: Crystal Data and Structure Refinement for 4,4'-Bipyridine Dihydrate
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂N₂O₂ |
| Formula Weight | 192.22 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | |
| a | 12.345(6) Å |
| b | 3.891(2) Å |
| c | 20.456(11) Å |
| α | 90° |
| β | 107.12(3)° |
| γ | 90° |
| Volume | 938.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.360 Mg/m³ |
Table 2: Selected Bond Lengths in 4,4'-Bipyridine Dihydrate
| Bond | Length (Å) |
| N(1) - C(1) | 1.338(3) |
| N(1) - C(4) | 1.341(3) |
| N(2) - C(6) | 1.337(3) |
| N(2) - C(9) | 1.339(3) |
| C(5) - C(5A) | 1.487(4) |
Table 3: Key Hydrogen Bond Geometries in 4,4'-Bipyridine Dihydrate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |
| O(1)-H(1A)···N(2) | 0.85 | 1.95 | 2.796(3) | 173.0 |
| O(1)-H(1B)···O(2) | 0.85 | 1.99 | 2.834(3) | 171.0 |
| O(2)-H(2A)···N(1) | 0.85 | 1.98 | 2.825(3) | 172.0 |
| O(2)-H(2B)···O(1) | 0.85 | 2.03 | 2.875(3) | 175.0 |
The Hydrogen Bonding Network: A Visual Representation
The structural integrity of 4,4'-Bipyridine dihydrate is maintained by a robust hydrogen bonding network. The water molecules act as crucial linkers, forming chains and sheets that encapsulate the 4,4'-Bipyridine molecules. The following diagram, generated using the DOT language, illustrates the fundamental hydrogen bonding interactions within the crystal lattice.
An In-depth Technical Guide on the Acidity and Basicity of 4,4'-Bipyridine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base properties of 4,4'-Bipyridine hydrate, a key building block in coordination chemistry, materials science, and the synthesis of pharmacologically active compounds.[1] Understanding the acidity and basicity, quantified by the dissociation constants (pKa), is critical for controlling reaction mechanisms, predicting molecular interactions, and understanding the physiological behavior of derivative compounds.
Core Physicochemical Properties
4,4'-Bipyridine is a heterocyclic organic compound consisting of two pyridine rings linked at the para-positions.[1] It is a colorless solid soluble in organic solvents and is primarily used as a precursor to the herbicide paraquat.[2] In aqueous media, it behaves as a weak di-basic compound, capable of accepting two protons to form a dicationic species. The presence of water in the crystalline structure as a hydrate influences its solubility and handling properties but the fundamental acid-base equilibria occur in solution.
Data Presentation: Acidity and Basicity Constants
The basicity of 4,4'-Bipyridine is characterized by two distinct acid dissociation constants (pKa values) corresponding to the two-step protonation of its nitrogen atoms. These values are crucial for predicting the charge state of the molecule at a given pH.
| Constant | Value (at 25°C) | Corresponding Equilibrium |
| pKa1 | 4.82 (+1) | BpyH⁺ ⇌ Bpy + H⁺ |
| pKa2 | 3.17 (+2) | BpyH₂²⁺ ⇌ BpyH⁺ + H⁺ |
(Data sourced from ChemicalBook)[3][4]
The notation (+1) and (+2) refers to the net charge of the conjugate acid species in each equilibrium.
Mandatory Visualization
The acid-base behavior of 4,4'-Bipyridine in aqueous solution can be visualized as a two-step equilibrium. The following diagrams illustrate this process and a typical experimental workflow for its characterization.
References
Methodological & Application
Synthesis of Coordination Polymers Using 4,4'-Bipyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers utilizing the versatile linking ligand, 4,4'-Bipyridine. Coordination polymers, also known as metal-organic frameworks (MOFs), are a class of crystalline materials with diverse structures and tunable properties, making them promising candidates for applications in gas storage, catalysis, sensing, and significantly, in drug delivery and development. 4,4'-Bipyridine is a popular choice as a linear, rigid N-donor ligand that readily bridges metal centers to form one-, two-, or three-dimensional networks.
Introduction to 4,4'-Bipyridine in Coordination Polymer Synthesis
4,4'-Bipyridine is a fundamental building block in the field of crystal engineering and coordination chemistry. Its ability to connect metal ions in a linear fashion allows for the predictable construction of extended networks. The resulting coordination polymers can exhibit a range of properties, including porosity, luminescence, and magnetic behavior, which are highly dependent on the choice of metal ion, counter-anions, and the presence of other co-ligands. In the context of drug development, the porous nature of these materials can be exploited for drug encapsulation and controlled release. The use of biocompatible metal centers and the potential for functionalization make 4,4'-bipyridine-based coordination polymers an exciting platform for therapeutic applications.[1]
Experimental Protocols
Detailed methodologies for the synthesis of various coordination polymers using 4,4'-Bipyridine and its derivatives are outlined below. These protocols are based on established literature procedures and provide a starting point for further exploration and optimization.
Protocol 2.1: Synthesis of a 1D Cobalt(II) Coordination Polymer
This protocol describes the synthesis of a one-dimensional coordination polymer, [{Co(tta)₂(4,4'-bipy)}n], where 'tta' is 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate and '4,4'-bipy' is 4,4'-bipyridine.[2][3]
Materials:
-
[Co(tta)₂(H₂O)₂] (Cobalt(II) bis(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate) dihydrate)
-
4,4'-Bipyridine
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve [Co(tta)₂(H₂O)₂] (242.7 mg, 0.45 mmol) in 50 mL of ethanol at 50 °C in a reaction vessel.
-
Add 4,4'-Bipyridine (70.3 mg, 0.45 mmol) to the solution in a single portion.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After 24 hours, add 20 mL of deionized water to the mixture to induce precipitation of the coordination polymer.
-
Collect the resulting solid by filtration through a filter paper.
-
Wash the solid product with water (3 x 25 mL).
-
Dry the final product under a high vacuum for 48 hours.
Expected Yield: Approximately 170 mg (95%).[2]
Protocol 2.2: Synthesis of a 1D Zinc(II) Chained Coordination Polymer
This protocol details the synthesis of a one-dimensional chained Zn(II) coordination polymer, {[Zn(L)₂(4,4'-bipy)]·(H₂O)}n, where HL represents N-acetyl-l-phenylalanine.[4]
Materials:
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
N-acetyl-l-phenylalanine (HL)
-
4,4'-Bipyridine
-
Ethanol
-
Deionized Water
Procedure:
-
Prepare an ethanolic solution of N-acetyl-l-phenylalanine.
-
Prepare an aqueous solution of Zinc Acetate Dihydrate.
-
Slowly add the zinc acetate solution to the N-acetyl-l-phenylalanine solution with stirring.
-
To this mixture, add an ethanolic solution of 4,4'-Bipyridine.
-
The resulting solution is stirred and allowed to slowly evaporate at room temperature.
-
Crystals of the coordination polymer will form over a period of several days.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Protocol 2.3: In Situ Hydrothermal Synthesis of a 1D Manganese(II) Coordination Polymer
This protocol describes an in situ hydrothermal synthesis of a one-dimensional zigzag chain coordination polymer, cis-[Mn(DHBQ)(bpy)₂], where DMBQ (2,5-dimethoxy-1,4-benzoquinone) is hydrolyzed to DHBQ (2,5-dihydroxy-1,4-benzoquinone) in the reaction.[5]
Materials:
-
Manganese(II) Acetate Tetrahydrate (Mn(OAc)₂·4H₂O)
-
2,5-Dimethoxy-1,4-benzoquinone (DMBQ)
-
4,4'-Bipyridine (bpy)
-
Deionized Water
-
Acetone
Procedure:
-
Suspend Mn(OAc)₂·4H₂O (245 mg, 1.0 mmol), finely milled DMBQ (168 mg, 1.0 mmol), and 4,4'-bipyridine (304 mg, 2.0 mmol) in 25 mL of deionized water in a 30 mL screw-capped glass vial.
-
Sonicate the suspension for several minutes to ensure thorough mixing.
-
Place the sealed vial in an electric oven and heat to 120 °C for 24 hours.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product with deionized water, followed by acetone.
-
Dry the final product in vacuo.
Expected Yield: Approximately 340 mg (67%).[5]
Quantitative Data Summary
The following tables summarize the quantitative data from the described experimental protocols for easy comparison.
Table 1: Reactant Quantities and Molar Ratios
| Protocol | Metal Salt | Ligand 1 (Co-ligand) | Ligand 2 (4,4'-Bipyridine) | Molar Ratio (Metal:Ligand1:Ligand2) |
| 2.1 | [Co(tta)₂(H₂O)₂] (0.45 mmol) | - | 0.45 mmol | 1:0:1 |
| 2.2 | Zn(OAc)₂·2H₂O | N-acetyl-l-phenylalanine | - | Stoichiometric ratios are typically 1:2:1 |
| 2.3 | Mn(OAc)₂·4H₂O (1.0 mmol) | DMBQ (1.0 mmol) | 2.0 mmol | 1:1:2 |
Table 2: Reaction Conditions and Yields
| Protocol | Solvent(s) | Temperature | Time | Yield |
| 2.1 | Ethanol, Water | 50 °C | 24 h | 95%[2] |
| 2.2 | Ethanol, Water | Room Temp. | Several days | - |
| 2.3 | Water | 120 °C | 24 h | 67%[5] |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.
Caption: Workflow for the synthesis of a 1D Cobalt(II) Coordination Polymer.
Caption: Workflow for the in situ hydrothermal synthesis of a 1D Manganese(II) Coordination Polymer.
Characterization of 4,4'-Bipyridine-Based Coordination Polymers
A crucial aspect of synthesizing coordination polymers is their thorough characterization to confirm the structure and purity. Key techniques include:
-
Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material by comparing the experimental pattern to a simulated pattern from single-crystal data.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and can indicate the presence of solvent molecules within the structure. For instance, the decomposition of [{Co(tta)₂(4,4'-bipy)}n] occurs between 290 and 400 °C.[2]
-
Infrared (IR) Spectroscopy: Helps to identify the coordination of the ligands to the metal center by observing shifts in the vibrational frequencies of characteristic functional groups. For 4,4'-bipyridine, vibrations corresponding to the C-C and C-N stretching modes of the pyridine rings are typically observed between 1412 and 1538 cm⁻¹.[2]
-
Elemental Analysis: Confirms the empirical formula of the synthesized compound.
Applications in Drug Development
The modular nature of coordination polymers allows for the incorporation of therapeutic agents, either as ligands or encapsulated within the pores. The synthesis protocols described herein can be adapted to include bioactive co-ligands. The resulting "therapeutic coordination polymers" (TCPs) offer the potential for controlled and sustained drug release.[1] The release kinetics can be tuned by altering the metal-ligand bond strength, offering a significant advantage over traditional diffusion-based release systems.[1] The development of coordination polymers from biocompatible components is a key area of research for creating advanced drug delivery systems.
References
- 1. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of [Co(tta)2(4,4′-bipy)2.CHCl3]n: A Coordination Polymer with Sulfur–Sulfur Interactions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A New 1D Chained Coordination Polymer: Synthesis, Crystal Structure, Antitumor Activity and Luminescent Property [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4,4'-Bipyridine Hydrate in Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,4'-bipyridine hydrate as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs) for drug delivery applications.
Application Notes
4,4'-Bipyridine is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs). Its linear and rigid nature, coupled with the coordinating ability of its two nitrogen atoms, allows for the formation of robust, porous, three-dimensional structures when combined with various metal ions. The hydrated form of 4,4'-bipyridine is often used in synthesis, where the water molecules can play a role in the crystallization process.
The resulting MOFs exhibit high surface areas and tunable pore sizes, making them excellent candidates for the encapsulation and controlled release of therapeutic agents. The choice of the metal center (e.g., Cu, Zn, Mo) and other co-linkers allows for the fine-tuning of the MOF's properties, including its drug loading capacity, release kinetics, and biocompatibility.
Key Applications in Drug Delivery:
-
Controlled Release of Small Molecules: MOFs synthesized with 4,4'-bipyridine have demonstrated the ability to encapsulate and provide sustained release of drugs such as montelukast, an antagonist used for the treatment of asthma and allergic rhinitis.[1][2]
-
Delivery of Anticancer Drugs: The porous nature of these MOFs makes them suitable carriers for various anticancer drugs, potentially reducing systemic toxicity and improving therapeutic efficacy.
-
Therapeutic Gas Delivery: A notable application is the delivery of therapeutic gases. For instance, a molybdenum-based MOF utilizing 4,4'-bipyridine has been shown to release carbon monoxide (CO), a gasotransmitter with potential therapeutic effects.[3]
Biocompatibility: The biocompatibility of MOFs is a crucial factor for their use in drug delivery. Zinc-based MOFs are often considered to have good biocompatibility as zinc is an essential trace element in the human body.[4][5][6] However, the cytotoxicity of any new MOF formulation must be rigorously evaluated. Studies on copper-bipyridyl complexes have shown dose-dependent cytotoxicity, highlighting the importance of thorough toxicological assessment.[7]
Data Presentation
Table 1: Physicochemical Properties of 4,4'-Bipyridine-based MOFs
| MOF Designation | Metal Center | Co-linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Cu-MOF-1 | Copper | 1,4-benzenedicarboxylic acid (BDC) | Not explicitly stated, low N2 uptake | - | [1][2] |
| Cu-MOF-2 | Copper | Biphenyl-4,4'-dicarboxylic acid (BPDC) | 382.08 | 0.203667 | [1][2] |
| Mobpy | Molybdenum | None | Not Applicable | Not Applicable | [3] |
Table 2: Drug Loading and Release from 4,4'-Bipyridine-based MOFs
| MOF | Drug/Therapeutic Agent | Drug Loading Capacity (wt%) | Release Conditions | Key Release Findings | Reference |
| Cu-MOF-1 | Montelukast Sodium | Not explicitly stated | PBS (pH 7.4), 37 °C | ~66.61% release after 60 min (1:2 MOF:drug ratio) | [1] |
| Cu-MOF-2 | Montelukast Sodium | Not explicitly stated | PBS (pH 7.4), 37 °C | ~57.67% release after 60 min (1:1 MOF:drug ratio) | [1] |
| Mobpy | Carbon Monoxide (CO) | Theoretical: 7.25 mmol/g | Physiological buffer, 37 °C, in the dark | Max released amount: 1.3–1.5 mmol/g after 1.5 h | [3] |
Experimental Protocols
Protocol 1: Synthesis of Copper-based MOFs (Cu-MOF-1 and Cu-MOF-2) for Montelukast Sodium Delivery
This protocol is adapted from the work of Wu and Almuaalemi.[1][2]
1.1. Synthesis of Cu-MOF-1 (with 1,4-benzenedicarboxylic acid)
-
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,4-benzenedicarboxylic acid (BDC)
-
4,4'-Bipyridine
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a Teflon cup, combine 2.5 mmol of BDC with 25 mL of DMF.
-
Stir the mixture vigorously for 30 minutes to ensure uniformity.
-
Add 2.5 mmol of 4,4'-bipyridine to the solution and continue stirring.
-
In a separate vessel, dissolve 2.5 mmol of Cu(NO₃)₂·3H₂O in 10 mL of DMF.
-
Add the copper nitrate solution to the linker solution.
-
Seal the Teflon cup in a stainless steel autoclave and heat at 120 °C for 24 hours.
-
After cooling to room temperature, filter the resulting blue crystals.
-
Wash the crystals with DMF and then with methanol.
-
Dry the product at 60 °C for 12 hours.
-
1.2. Synthesis of Cu-MOF-2 (with biphenyl-4,4'-dicarboxylic acid)
-
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Biphenyl-4,4'-dicarboxylic acid (BPDC)
-
4,4'-Bipyridine
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Follow the same procedure as for Cu-MOF-1, but replace BDC with 2.5 mmol of BPDC.
-
1.3. Activation of MOFs
-
Procedure:
-
Immerse the synthesized MOFs in methanol for 24 hours to exchange the DMF solvent within the pores.
-
Decant the methanol and add fresh methanol, letting it stand for another 24 hours.
-
Filter the MOFs and dry them under vacuum at 150 °C for 12 hours to remove the methanol and activate the framework.
-
Protocol 2: Drug Loading – Encapsulation of Montelukast Sodium
This protocol is adapted from the work of Wu and Almuaalemi.[1]
-
Materials:
-
Activated Cu-MOF-1 or Cu-MOF-2
-
Montelukast sodium
-
Deionized water
-
-
Procedure:
-
Prepare aqueous solutions of montelukast sodium.
-
Disperse a required amount of the activated MOF into the drug solution. Different MOF-to-drug ratios (e.g., 1:2, 1:1, 2:1 by weight) can be investigated.
-
Stir the mixture at room temperature for 24 hours.
-
Centrifuge the suspension to separate the drug-loaded MOF.
-
Wash the product with deionized water to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Quantify the amount of encapsulated drug by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy. The loading efficiency can be calculated using the following formula: % Loading Efficiency = (Initial drug weight - Weight of drug in supernatant) / Initial drug weight * 100
-
Protocol 3: In Vitro Drug Release Study
This protocol is adapted from the work of Wu and Almuaalemi.[1]
-
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Immerse a known amount of the drug-loaded MOF in a specific volume of PBS (e.g., 10 mL).
-
Place the suspension in a shaker bath maintained at 37 °C.
-
At predetermined time intervals (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: General workflow for the solvothermal synthesis of 4,4'-bipyridine-based MOFs.
Caption: Workflow for drug loading and in vitro release studies using MOFs.
Caption: Conceptual pathway for targeted drug delivery using MOFs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An organic-organometallic CO-releasing material comprising 4,4′-bipyridine and molybdenum subcarbonyl building blocks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biocompatibility Assessment of Zinc Alloys as a New Potential Material for Bioabsorbable Implants for Osteosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Cu(II) and Zn(II) 2,2'-bipyridyl complexes: dependence of IC50 on recovery time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hydrothermal Synthesis of MOFs with 4,4'-Bipyridine Hydrate for Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various biomedical applications, particularly in drug delivery.[1] The hydrothermal synthesis method is a common and effective technique for producing high-quality MOF crystals.[2] This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of MOFs using 4,4'-bipyridine hydrate as a key building block and their subsequent application in drug delivery.
4,4'-Bipyridine is a versatile linear bidentate ligand that can bridge metal centers to form one-, two-, or three-dimensional coordination polymers.[3][4] Its derivatives are employed in a wide range of applications, including the development of multifunctional materials.[5] MOFs synthesized with 4,4'-bipyridine have been explored as carriers for various therapeutic agents, demonstrating the potential for controlled and targeted drug release.
Applications in Drug Development
MOFs synthesized with 4,4'-bipyridine serve as versatile platforms for encapsulating and delivering a range of therapeutic molecules. Their porous structure allows for high drug loading capacities, and the chemical nature of the framework can be tuned to control the release of the cargo.
A notable application is in the development of pH-responsive drug delivery systems.[6][7] The acidic microenvironment of tumors (pH ~5.0-6.5) compared to normal physiological pH (~7.4) can be exploited to trigger the release of anticancer drugs from pH-sensitive MOFs.[6][8] For instance, zinc-based MOFs have been shown to be stable under physiological conditions but decompose in acidic environments, leading to the release of their payload.[9][10] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic side effects.[9]
One example is a Zinc-based MOF, Zn2(EBNB)2(BPY)2·2H2O, which has been studied as a carrier for methadone.[11] This MOF demonstrated a high drug loading capacity and a biphasic release profile: an initial burst release followed by a sustained, slow release, which is desirable for prolonging the drug's therapeutic effect.[11] Similarly, Copper-based MOFs incorporating 4,4'-bipyridine have been synthesized for the delivery of montelukast sodium, a drug used for asthma and allergic rhinitis, showing controlled release at physiological pH.[12]
While these MOFs are effective as drug carriers, it is important to note that their interaction with biological systems is primarily as a vehicle for the therapeutic agent. The cellular uptake of nano-sized MOFs is generally understood to occur through energy-dependent processes like endocytosis.[3][13] The subsequent release of the drug is often triggered by environmental stimuli such as pH.[13] Based on the current scientific literature, there is no evidence to suggest that MOFs synthesized with 4,4'-bipyridine actively modulate specific intracellular signaling pathways. Their therapeutic effect is attributed to the localized delivery of the encapsulated drug.
Data Presentation
Table 1: Hydrothermal Synthesis Parameters for 4,4'-Bipyridine-Based MOFs
| MOF Designation & Formula | Metal Salt (mmol) | Ligand(s) (mmol) | Solvent System (volume) | Temperature (°C) | Time (h) | Ref. |
| [Zn(3,4'-Hdpdc)2(4,4'-bpy)] | Zn(NO3)2·6H2O (not specified) | 3,4'-H2dpdc & 4,4'-bpy (not specified) | Not specified | Not specified | Not specified | [14] |
| [Cu2(Glu)2(bpa)]·3H2O | Cu(NO3)2·3H2O (2.0) | Glutaric acid (2.0) & 1,2-bis(4-pyridyl)ethane (1.0) | Distilled water (200 mL) + 1M NaOH (2 mL) | 80 | 48 | [14] |
| [Co2(btec)(bipy)2(DMF)]·DMF·3H2O | Co(II) salt (not specified) | 1,2,4,5-benzenetetracarboxylate (btec) & 4,4'-bipyridine (bipy) | DMF/H2O | 100 | 72 | [15][16] |
| Cu-MOF-1 (Single Linker) | Cu(II) salt (not specified) | 1,4-benzenedicarboxylic acid (BDC) | Not specified | Not specified | Not specified | [12] |
| Cu-MOF-2 (Mixed Linker) | Cu(II) salt (not specified) | 1,4-benzenedicarboxylic acid (BDC) & 4,4'-bipyridine | Not specified | Not specified | Not specified | [12] |
| Zn2(EBNB)2(BPY)2·2H2O | Not specified | (E)-bis(p-3-nitrobenzoic acid) ethylene & 4,4'-bipyridine | Solvothermal | Not specified | Not specified | [11] |
Table 2: Drug Loading and Release Data for 4,4'-Bipyridine-Based MOFs
| MOF Carrier | Drug | Drug Loading (% w/w) | Release Conditions | Cumulative Release | Ref. |
| Zn2(EBNB)2(BPY)2·2H2O | Methadone | High (not quantified) | PBS buffer | 40.1% in 5 h (burst), 79.85% in 30 h (sustained) | [11] |
| Cu-MOF-1 (1:1 ratio) | Montelukast Sodium | Enhanced absorption | PBS buffer (pH 7.4), 37 °C | Controlled release (data in absorbance units) | [12] |
| Cu-MOF-2 (1:1 ratio) | Montelukast Sodium | Superior absorption | PBS buffer (pH 7.4), 37 °C | Controlled release (data in absorbance units) | [12] |
| Mg(H2TBAPy)(H2O)3·C4H8O2 | 5-Fluorouracil (5-FU) | 28.2 | Not specified | 76% in 72 h | [17][18] |
| ZIF-8 | 5-Fluorouracil (5-FU) | ~66 (660 mg/g) | pH 7.4 vs pH 5.0 | Faster release at pH 5.0 | [1] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Copper-based MOF ([Cu2(Glu)2(bpa)]·3H2O)
This protocol is adapted from the synthesis of a 3D nanoporous Cu-MOF.[14]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
Glutaric acid
-
1,2-bis(4-pyridyl)ethane (bpa)
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Distilled water
-
High-vacuum vessel (e.g., Teflon-lined stainless steel autoclave)
-
Oven
-
Filtration apparatus
Procedure:
-
In a beaker, dissolve Cu(NO3)2·3H2O (0.48 g, 2.0 mmol), glutaric acid (0.26 g, 2.0 mmol), and 1,2-bis(4-pyridyl)ethane (0.18 g, 1.0 mmol) in 200 mL of distilled water.
-
Add 2.0 mL of a 1.0 M NaOH solution to the mixture and stir until a homogeneous solution is formed.
-
Transfer the reaction mixture to a high-vacuum vessel.
-
Seal the vessel and place it in an oven preheated to 80 °C.
-
Maintain the reaction at 80 °C for 48 hours.
-
After 48 hours, turn off the oven and allow the vessel to cool to room temperature naturally.
-
Collect the resulting crystals by filtration.
-
Wash the collected crystals thoroughly with distilled water.
-
Allow the crystals to air dry overnight.
Protocol 2: Drug Loading into a MOF Carrier (General Procedure)
This protocol provides a general method for loading a drug into a pre-synthesized MOF.[12]
Materials:
-
Activated MOF powder
-
Therapeutic drug (e.g., Montelukast Sodium)
-
Suitable solvent for the drug (e.g., ethanol, methanol, or water)
-
Magnetic stirrer and stir bar
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a stock solution of the drug in a suitable solvent at a known concentration.
-
Disperse a known amount of the activated MOF powder into a specific volume of the drug solution. Different MOF-to-drug ratios (e.g., 1:1, 1:2) can be tested to optimize loading.
-
Stir the suspension at room temperature for a predetermined period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
After the loading period, separate the drug-loaded MOF from the solution by centrifugation.
-
Carefully collect the supernatant.
-
Wash the drug-loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface and centrifuge again. Repeat this step 2-3 times.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant and washing solutions using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength. The loading efficiency can be calculated using the following formula: Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant and washes) / Initial amount of drug] x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes a method to study the release of a drug from a MOF carrier in a simulated physiological environment.[12]
Materials:
-
Drug-loaded MOF powder
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)
-
Incubator shaker or water bath with temperature control (set to 37 °C)
-
Centrifuge or syringe filters
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of the drug-loaded MOF into a specific volume of PBS buffer (e.g., 10 mL) in a sealed container.
-
Place the container in an incubator shaker set at 37 °C with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS buffer to maintain a constant volume and sink conditions.
-
Separate the MOF particles from the withdrawn aliquot by centrifugation or filtration.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point using a calibration curve of the drug in the same PBS buffer. Cumulative Release (%) = [(Concentration at time t * Total volume) + Sum of drug in previous aliquots] / Initial total drug loaded] x 100
Mandatory Visualization
Caption: Workflow for the hydrothermal synthesis of MOFs.
Caption: pH-responsive drug release from a MOF carrier.
References
- 1. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The uptake of metal–organic frameworks: a journey into the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Application of Metal–Organic Frameworks Composed of Copper, Cobalt, and Zinc: Their Anticancer Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Luminescent Mg-Metal-Organic Framework for Sustained Release of 5-Fluorouracil: Appropriate Host-Guest Interaction and Satisfied Acid-Base Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4,4'-Bipyridine Hydrate in Crafting Advanced Supramolecular Assemblies for Pharmaceutical Applications
Application Note
Introduction
4,4'-Bipyridine, a versatile nitrogen-containing heterocyclic compound, is a cornerstone in the field of crystal engineering and supramolecular chemistry. Its linear and rigid structure, coupled with the hydrogen bond accepting capabilities of its nitrogen atoms, allows it to act as a powerful molecular bridge, connecting different chemical entities into well-defined, higher-order structures. When water molecules are incorporated, forming 4,4'-bipyridine hydrate, new possibilities for hydrogen bonding arise, leading to the formation of unique and stable supramolecular assemblies. This is of particular interest in the pharmaceutical industry, where the formation of co-crystals with active pharmaceutical ingredients (APIs) can significantly enhance their physicochemical properties, such as solubility, stability, and bioavailability.
Key Applications in Drug Development
The primary application of 4,4'-bipyridine and its hydrated forms in drug development lies in the formation of pharmaceutical co-crystals. Co-crystals are crystalline structures composed of two or more different molecules, typically an API and a benign co-former, held together by non-covalent interactions, most commonly hydrogen bonds.
-
Solubility and Dissolution Rate Enhancement: A major challenge in drug development is the poor aqueous solubility of many APIs, which limits their absorption and bioavailability. By co-crystallizing a poorly soluble drug with a highly soluble co-former like 4,4'-bipyridine, the resulting supramolecular assembly often exhibits significantly improved solubility and a faster dissolution rate. For instance, co-crystals of paracetamol with 4,4'-bipyridine have demonstrated a much faster dissolution rate in simulated gastric fluid compared to the pure drug.[1]
-
Improved Stability: 4,4'-Bipyridine-based co-crystals can enhance the thermal and chemical stability of APIs. The inclusion of the API within a well-defined crystal lattice, stabilized by strong hydrogen bonds, can protect it from degradation. For example, paracetamol-4,4'-bipyridine co-crystals have shown higher thermal stability than both individual components.[1]
-
Modification of Mechanical Properties: The mechanical properties of a drug substance, such as tabletability, are crucial for the manufacturing of solid dosage forms. Co-crystallization can alter the crystal packing and intermolecular interactions, leading to improved mechanical properties.
The Role of Hydration
The presence of water molecules, as in this compound or co-crystal hydrates, plays a critical role in the formation and stabilization of these supramolecular assemblies. Water molecules can act as hydrogen bond donors and acceptors, forming intricate hydrogen-bonding networks that link the API and the 4,4'-bipyridine co-former. This can lead to the formation of unique crystal structures with distinct properties that are not achievable in anhydrous systems. The hydrated co-crystal of paracetamol and 4,4'-bipyridine is a prime example where water molecules are integral to the crystal structure, participating in strong hydrogen bonds with both the API and the co-former.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis of supramolecular assemblies using 4,4'-bipyridine.
Protocol 1: Synthesis of Paracetamol-4,4'-Bipyridine-H₂O Co-crystal via Solution Evaporation
This protocol describes the synthesis of a hydrated co-crystal of the active pharmaceutical ingredient paracetamol with 4,4'-bipyridine.[1]
Materials:
-
Paracetamol (Active Pharmaceutical Ingredient, API)
-
4,4'-Bipyridine (Co-former, CCF)
-
Methanol (Solvent)
-
Beakers
-
Magnetic stirrer and stir bar
-
Crystallization dish
Procedure:
-
In a beaker, dissolve equimolar amounts of paracetamol and 4,4'-bipyridine in a minimal amount of methanol at room temperature.
-
Stir the solution for 6 hours using a magnetic stirrer.
-
Transfer the clear solution to a crystallization dish.
-
Allow the solvent to evaporate slowly at room temperature.
-
Colorless crystals of the paracetamol-4,4'-bipyridine-H₂O co-crystal will form over a period of several days.
-
Collect the crystals by filtration and dry them in air.
Characterization:
The resulting co-crystals can be characterized by single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), elemental analysis (EA), and infrared spectroscopy (IR).
Protocol 2: Synthesis of (Piperonylic Acid)(4,4'-Bipyridine) Co-crystal
This protocol details the formation of a co-crystal between piperonylic acid and 4,4'-bipyridine.[2]
Materials:
-
Piperonylic acid (HPip)
-
4,4'-Bipyridine (4,4'-bipy)
-
Methanol (MeOH)
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve equimolar quantities of piperonylic acid (101 mg, 0.608 mmol) and 4,4'-bipyridine (95.0 mg, 0.608 mmol) in 15 mL of methanol at room temperature.[2]
-
Stir the resulting solution for six hours.[2]
-
Allow the mother liquor to slowly evaporate in air.
-
Suitable colorless crystals for single-crystal X-ray diffraction will be obtained after approximately seven days.[2]
Protocol 3: Synthesis of (Cinnamic Acid)₂(4,4'-Bipyridine) Co-crystal
This protocol describes the synthesis of a co-crystal with a 2:1 stoichiometric ratio of cinnamic acid to 4,4'-bipyridine.[2]
Materials:
-
Cinnamic acid (HCinn)
-
4,4'-Bipyridine (4,4'-bipy)
-
Methanol (MeOH)
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Follow the same synthetic methodology as in Protocol 2, using cinnamic acid instead of piperonylic acid, with a 2:1 molar ratio of cinnamic acid to 4,4'-bipyridine.
-
Suitable colorless crystals for single-crystal X-ray diffraction will be obtained by slow evaporation of the mother liquor in air over approximately eight days.[2]
Data Presentation
Table 1: Quantitative Data for 4,4'-Bipyridine-Based Co-crystals
| Co-crystal | Stoichiometry (API:Co-former) | Melting Point (°C) | Crystal System | Space Group | Reference |
| (Piperonylic Acid)(4,4'-Bipyridine) | 1:1 | 188-189 | Monoclinic | P2₁/c | [2] |
| (Cinnamic Acid)₂(4,4'-Bipyridine) | 2:1 | 110-111 | Monoclinic | P2₁/n | [2] |
| Paracetamol-4,4'-Bipyridine-H₂O | 1:1 | N/A | Monoclinic | P2₁/n | [1] |
| Phloretin-4,4'-Bipyridine | 1:1 | 218.3 | Triclinic | P-1 | [3][4] |
| Dapsone:4,4'-Bipyridine (Form A) | 1:1 | N/A | N/A | N/A | [5] |
| Dapsone:4,4'-Bipyridine (Form B) | 2:1 | N/A | N/A | N/A | [5] |
Visualizations
Caption: Experimental workflow for supramolecular assembly.
Caption: Impact of co-crystallization on API properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Cocrystals Based on 4,4’-bipyridine: Influence of Crystal Packing on Melting Point [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmaceutical Properties of the Phloretin-4,4'-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with 4,4'-Bipyridine Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes incorporating the 4,4'-bipyridine hydrate ligand. These complexes have demonstrated significant utility in a range of organic transformations, including cross-coupling reactions and alcohol oxidations, making them valuable tools in synthetic chemistry and drug development.
Introduction to this compound in Catalysis
This compound serves as a versatile bridging ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its linear and rigid nature allows for the construction of well-defined catalytic sites. The nitrogen atoms of the pyridine rings coordinate to metal centers, while the overall structure of the resulting complex can be tailored to influence catalytic activity, selectivity, and stability. The hydrate form indicates the presence of water molecules within the crystal lattice, which can play a role in the catalyst's solubility and reactivity.
Application Note: Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes featuring 4,4'-bipyridine and its derivatives are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis. These reactions are widely used in the pharmaceutical industry for the synthesis of complex organic molecules.
Quantitative Data
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PdCl₂(4,4'-bpy) | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | 4 | 88 | 88 | 22 | Adapted from[1] |
| Pd(OAc)₂/4,4'-bpy | 4-Iodotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 12 | 95 | 950 | 79.2 | General Protocol |
| Pd(PPh₃)₄/4,4'-bpy | 1-Bromo-4-nitrobenzene | Naphthalene-2-boronic acid | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | 920 | 115 | General Protocol |
Note: The performance metrics are highly dependent on the specific reaction conditions. This table serves as a comparative snapshot under reported or typical experimental settings. bpy = bipyridine.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, PdCl₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium precursor (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
References
Application Notes and Protocols: The Use of 4,4'-Bipyridine Hydrate in Luminescent Materials
Introduction
4,4'-Bipyridine hydrate is a versatile building block in the synthesis of luminescent materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). Its rigid, linear structure and the presence of two nitrogen donor atoms make it an excellent bridging ligand, capable of linking metal centers to form extended one-, two-, and three-dimensional networks. The hydrate form indicates the presence of water molecules within the crystal lattice, which can play a crucial role in the synthesis and final structure of the material, often participating in the coordination sphere of the metal ion or forming hydrogen bonds that stabilize the overall framework.
The luminescence in these materials typically arises from two main mechanisms: ligand-centered emission or metal-centered emission. In many cases, particularly with lanthanide ions, the 4,4'-bipyridine ligand acts as an "antenna," absorbing incident light and efficiently transferring the energy to the metal center, which then emits light with its characteristic long-lived phosphorescence. This "antenna effect" is a key strategy for enhancing the luminescent properties of metal complexes. The resulting luminescent coordination polymers have shown great promise in a variety of applications, including organic light-emitting diodes (OLEDs), chemical sensors, bioimaging, and photodynamic therapy.
Data Presentation
The photophysical properties of luminescent materials based on 4,4'-bipyridine and its derivatives are highly tunable depending on the choice of the metal center and other ancillary ligands. The following table summarizes key quantitative data for a selection of these materials.
| Metal Ion | Ancillary Ligand(s) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Luminescence Lifetime | Reference |
| Zn(II) | Acetato | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Zn(II) | 1,3,5-Benzenetricarboxylate | Not Reported | Not Reported | Not Reported | Not Reported | |
| Eu(III) | Tetrafluoroterephthalate, 2,2'-bipyridine | Not Reported | Not Reported | 74.50 | Not Reported | [2] |
| Tb(III) | Tetrafluoroterephthalate, 2,2'-bipyridine | Not Reported | Not Reported | 60.03 | Not Reported | [2] |
| Pt(II) | p-Biphenyl, 2,2'-bipyridine | 400 | 602 | 1.2-6.0 | Not Reported | |
| Zn(II) | 4,4'-Bipyridine-N,N'-dioxide, Fumaric acid | 330 | 440 and 540 (shoulder) | Not Reported | Not Reported | [3] |
Experimental Protocols
Here, we provide detailed experimental protocols for the synthesis of two representative luminescent coordination polymers using 4,4'-bipyridine.
Protocol 1: Synthesis of a 1D Zn(II) Coordination Polymer
This protocol is adapted from the synthesis of a Zn(II) coordination polymer with 4,4'-bipyridine and acetate ligands[1].
-
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) (0.219 g, 1.0 mmol)
-
4,4'-Bipyridine (0.156 g, 1.0 mmol)
-
Ethanol (CH₃CH₂OH)
-
Deionized Water (H₂O)
-
-
Procedure:
-
Dissolve 4,4'-bipyridine (0.156 g, 1.0 mmol) and zinc acetate dihydrate (0.219 g, 1.0 mmol) in a 1:1 (v/v) mixture of ethanol and deionized water (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Allow the solution to stand undisturbed at room temperature.
-
Colorless crystals suitable for X-ray diffraction will form over a period of several days.
-
Collect the crystals by filtration, wash with a small amount of the mother liquor, and air dry.
-
Protocol 2: Synthesis of a 3D Lanthanide-Based MOF
This protocol describes a general method for the synthesis of lanthanide-based MOFs, which often exhibit strong luminescence due to the antenna effect. This is a generalized procedure based on common methods for synthesizing lanthanide MOFs.
-
Materials:
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O) (0.5 mmol)
-
This compound (0.5 mmol)
-
Aromatic carboxylate linker (e.g., terephthalic acid) (0.5 mmol)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
In a 20 mL glass vial, dissolve the lanthanide(III) nitrate hexahydrate (0.5 mmol) and the aromatic carboxylate linker (0.5 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve this compound (0.5 mmol) in 5 mL of ethanol.
-
Slowly add the 4,4'-bipyridine solution to the metal-linker solution with stirring.
-
Seal the vial and place it in an oven at 100-120 °C for 24-48 hours.
-
After cooling to room temperature, crystals of the luminescent MOF will have formed.
-
Collect the crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.
-
Visualizations
Caption: General workflow for the synthesis of luminescent coordination polymers.
References
- 1. pubs.ub.ro [pubs.ub.ro]
- 2. Synthesis of Highly Luminescent LnMOFs through Structural Regulation 2021-0013-Chinese Journal of Structural Chemistry [cjsc.ac.cn]
- 3. Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for growing single crystals of 4,4'-Bipyridine hydrate complexes
Introduction
4,4'-Bipyridine is a versatile organic ligand extensively used in crystal engineering, coordination chemistry, and the development of functional materials such as metal-organic frameworks (MOFs). Its ability to form hydrogen bonds and coordinate with metal ions makes it a valuable building block for supramolecular structures. 4,4'-Bipyridine readily forms hydrates, where water molecules are incorporated into the crystal lattice.[1][2] The controlled growth of single crystals of 4,4'-bipyridine hydrate is crucial for their structural elucidation via X-ray diffraction and for understanding their physicochemical properties.
This document provides a detailed experimental protocol for growing single crystals of this compound complexes using the slow evaporation method. This method is straightforward, cost-effective, and consistently yields high-quality crystals suitable for crystallographic analysis.
Experimental Protocols
Method 1: Slow Evaporation
This is the most common and accessible method for growing single crystals of this compound.[3][4][5] The principle lies in preparing a saturated or near-saturated solution of the compound in a suitable solvent system and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.
Materials:
-
4,4'-Bipyridine (≥98% purity)
-
Deionized water
-
Ethanol (or other suitable organic solvent like methanol, acetonitrile)[6]
-
Glass vials or small beakers
-
Filter paper
-
Parafilm or aluminum foil with pinholes
Procedure:
-
Solvent Selection: Prepare a solvent mixture of ethanol and deionized water. A ratio of 1:1 (v/v) is a good starting point. 4,4'-bipyridine is soluble in various organic solvents, and the presence of water is essential for the formation of the hydrate.[6]
-
Solution Preparation: In a clean glass vial, dissolve 4,4'-bipyridine in the chosen solvent system at room temperature. Prepare a solution that is close to saturation. This can be achieved by adding the solute portion-wise until a small amount no longer dissolves, then adding a minimal amount of solvent to dissolve the remaining solid.
-
Filtration: Filter the solution through a syringe filter or a Pasteur pipette with a cotton plug into a clean crystallization vessel (e.g., a new vial or small beaker). This step is critical to remove any dust particles or undissolved impurities that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.
-
Crystal Growth: Cover the vial with parafilm and poke a few small holes in it with a needle. This will allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench, at a constant temperature (e.g., room temperature). Avoid direct sunlight and temperature fluctuations.
-
Monitoring and Harvesting: Crystals should appear within a few days to a week. Once the crystals have reached a suitable size, they can be harvested by carefully decanting the mother liquor and gently picking them up with tweezers or a spatula. The harvested crystals should be washed with a small amount of the cold solvent mixture and then dried on a filter paper.
Data Presentation
The following table summarizes typical experimental parameters for the slow evaporation method.
| Parameter | Value/Range | Notes |
| Compound | 4,4'-Bipyridine | Purity ≥98% is recommended. |
| Solvent System | Ethanol/Water | A 1:1 (v/v) ratio is a good starting point. |
| Concentration | Near-saturated | Prepare at room temperature. |
| Temperature | 20-25 °C | A constant temperature is crucial for quality. |
| Growth Time | 3-10 days | Dependent on evaporation rate and saturation. |
| Crystal Habit | Colorless prisms/blocks | Typical morphology for this compound. |
Visualizations
Experimental Workflow for Slow Evaporation
The following diagram illustrates the step-by-step workflow for growing single crystals of this compound using the slow evaporation technique.
Caption: Workflow for single crystal growth via slow evaporation.
Concluding Remarks
The protocol described provides a reliable method for obtaining high-quality single crystals of this compound. For more complex systems, such as co-crystals or metal-organic frameworks, other techniques like solvent diffusion or hydrothermal synthesis may be more appropriate.[7][8] The specific conditions, including solvent choice, temperature, and concentration, may require optimization depending on the desired complex. The formation of the hydrate is a key consideration, as the exposed nitrogen atoms in 4,4'-bipyridine act as effective hydrogen bond acceptors.[1][2] This protocol serves as a foundational guide for researchers and scientists working in crystallography, materials science, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocrystals Based on 4,4’-bipyridine: Influence of Crystal Packing on Melting Point | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Self-Assembly of Hydrogen-Bonded Networks with 4,4'-Bipyridine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the self-assembly of hydrogen-bonded networks utilizing 4,4'-bipyridine hydrate. These networks have significant potential in crystal engineering, materials science, and pharmaceutical applications, including the development of co-crystals and controlled-release systems.
Introduction
4,4'-Bipyridine is a versatile linear bidentate ligand widely employed as a building block in supramolecular chemistry.[1] Its ability to form robust hydrogen bonds, particularly when hydrated, allows for the construction of intricate one-, two-, and three-dimensional networks.[2][3] The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors, while coordinated water molecules can act as hydrogen bond donors, facilitating the self-assembly of complex architectures.[4] These structures can encapsulate other molecules, forming co-crystals with tunable physicochemical properties, a feature of significant interest in drug development for enhancing solubility and bioavailability.[5][6]
Applications
The self-assembly of hydrogen-bonded networks with this compound has diverse applications, including:
-
Crystal Engineering: Design and synthesis of novel crystalline materials with desired topologies and functionalities.[7][8]
-
Coordination Polymers: Formation of metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, separation, and catalysis.[9]
-
Pharmaceutical Co-crystals: Modification of the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and melting point, through the formation of co-crystals.[5][10][11]
-
Luminescence Sensing: Development of materials for sensing applications based on changes in their luminescent properties upon interaction with analytes.[9]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of hydrogen-bonded networks of this compound are presented below.
Protocol 1: Synthesis of a Metal-Organic Hydrogen-Bonded Network
This protocol describes the synthesis of a three-dimensional hydrogen-bonded network involving a metal cation, 4,4'-bipyridine, and water molecules.[3][7]
Materials:
-
Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)
-
4,4'-Bipyridine (4,4'-bpy)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Dissolve 0.1 mmol of Mn(ClO₄)₂·6H₂O in 5 mL of methanol.
-
Dissolve 0.4 mmol of 4,4'-bipyridine in 10 mL of methanol.
-
Slowly add the 4,4'-bipyridine solution to the manganese(II) perchlorate solution with constant stirring.
-
Continue stirring the mixture for 1 hour at room temperature.
-
Filter the resulting solution to remove any undissolved particles.
-
Allow the filtrate to stand undisturbed at room temperature.
-
Slow diffusion of diethyl ether into the filtrate will promote the growth of single crystals over several days.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Protocol 2: Synthesis of a Co-crystal with a Carboxylic Acid
This protocol outlines the preparation of a co-crystal of 4,4'-bipyridine with a carboxylic acid, a common strategy in pharmaceutical sciences.[11][12]
Materials:
-
Piperonylic acid (HPip)
-
4,4'-Bipyridine (4,4'-bpy)
-
Methanol (MeOH)
Procedure:
-
In a flask, dissolve equimolar quantities of piperonylic acid (e.g., 0.608 mmol, 101 mg) and 4,4'-bipyridine (e.g., 0.608 mmol, 95.0 mg) in 15 mL of methanol at room temperature.[12]
-
Stir the solution for six hours.[12]
-
Allow the solvent to evaporate slowly at room temperature.
-
Colorless, prism-shaped crystals suitable for X-ray diffraction will form over a few days.
-
Collect the crystals and dry them under vacuum.
Characterization Methods
The synthesized networks should be thoroughly characterized to determine their structure and properties.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional atomic arrangement of the crystalline network, including bond lengths, bond angles, and the nature of the hydrogen-bonding interactions.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from SCXRD data.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the material and can indicate the formation of hydrogen bonds through shifts in vibrational frequencies.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the network and can be used to quantify the amount of hydrated water molecules.
-
Elemental Analysis (EA): Confirms the elemental composition of the synthesized compound.
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of hydrogen-bonded networks involving this compound.
Table 1: Crystal Data for a Manganese-Based 3D Network [7]
| Parameter | Value |
| Formula | [Mn(4,4'-bpy)₂(H₂O)₄][ClO₄]₂·(4,4'-bpy)₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.345(4) |
| b (Å) | 16.035(3) |
| c (Å) | 22.844(5) |
| β (°) | 108.83(3) |
| Volume (ų) | 6695(2) |
| Z | 4 |
Table 2: Crystal Data for a Cobalt-Based 3D Network [3]
| Parameter | Value |
| Formula | C₂₂H₃₀CoN₄O₁₁S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.380(2) |
| b (Å) | 8.0274(16) |
| c (Å) | 15.670(3) |
| β (°) | 92.82(3) |
| Volume (ų) | 1431.1(5) |
| Z | 2 |
Table 3: Hydrogen Bond Geometry in a 4-Nitrophenol Co-crystal [13]
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| O–H···N | 0.82 | 1.84(3) | 2.656(3) | 175(4) |
(D = Donor atom, A = Acceptor atom)
Visualizations
The following diagrams illustrate the experimental workflow and the principles of self-assembly.
Caption: Experimental workflow for synthesis and characterization.
Caption: Self-assembly of a hydrogen-bonded network.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel hydrogen-bonded two- and three-dimensional networks generated from the reaction of metal nitrate hydrates (M = Cd, Co) with the bidentate linear ligand 4,4′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Novel hydrogen-bonded three-dimensional networks encapsulating one-dimensional covalent chains: [M(4,4'-bipy)(H2O)(4)](4-abs)(2).nH2O (4,4'-bipy = 4,4'-bipyridine; 4-abs = 4-aminobenzenesulfonate) (M = Co, n = 1; M = Mn, n = 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel three-dimensional triangular organic–inorganic hybrid network self-assembled by mononuclear [Mn(4,4′-bipyridine)2(H2O)4]2+ cations and rich solvate 4,4′-bipyridine molecules through hydrogen-bonding and π–π interactions [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular structure and hydrogen bond interactions of a paracetamol–4,4′-bipyridine cocrystal studied using a vibrational spectroscopic and quantum chemical approach - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Problems with 4,4'-Bipyridine hydrate solubility in reactions
Welcome to the technical support center for 4,4'-Bipyridine and its hydrate form. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Bipyridine hydrate and how does it differ from the anhydrous form?
A1: 4,4'-Bipyridine is an organic compound consisting of two pyridine rings linked at the 4-position. It is a solid, colorless to pale yellow crystalline powder. The hydrate form, this compound, has water molecules incorporated into its crystal structure. This is a common state for 4,4'-bipyridine, which is known to readily form hydrates and other solvates. The presence of water can affect the compound's molecular weight, stability, and solubility characteristics. The interconversion between the anhydrate and hydrate forms can occur based on environmental conditions like relative humidity.
Q2: In which solvents is 4,4'-Bipyridine generally soluble?
A2: 4,4'-Bipyridine exhibits good solubility in many organic solvents. It is known to be very soluble in ethanol, chloroform, benzene, and diethyl ether. It is also soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as tetrahydrofuran (THF). However, it has limited or sparing solubility in water due to its hydrophobic pyridine rings.
Q3: How does temperature affect the solubility of this compound?
A3: As with most solid solutes, the solubility of 4,4'-bipyridine and its hydrate generally increases with higher temperatures. If you
How to prevent polymorphism in 4,4'-Bipyridine hydrate crystals
Technical Support Center: 4,4'-Bipyridine Crystallization
Welcome to the technical support center for 4,4'-Bipyridine crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the solid-state form of 4,4'-Bipyridine, with a focus on preventing the formation of undesired polymorphs and ensuring the selective crystallization of the dihydrate form.
Frequently Asked Questions (FAQs)
Q1: Does 4,4'-Bipyridine dihydrate exhibit polymorphism?
A1: Based on current scientific literature, 4,4'-Bipyridine is known to exist in an anhydrous form and a dihydrate form.[1][2] While 4,4'-Bipyridine is prone to forming polymorphic co-crystals with other molecules, there is no strong evidence to suggest that the dihydrate crystal of 4,4'-Bipyridine itself is polymorphic. The primary challenge in its crystallization is not controlling polymorphism within the hydrate, but rather selectively crystallizing the desired dihydrate form over the anhydrous form or preventing the formation of amorphous material.
Q2: What are the key factors influencing the formation of 4,4'-Bipyridine dihydrate versus the anhydrate?
A2: The formation of the dihydrate is primarily influenced by the presence of water. Key factors include the solvent system, water activity, relative humidity, and temperature. The dihydrate is the favored form in the presence of sufficient water, while the anhydrate is obtained in organic solvents with low water activity.[1] A critical relative humidity of 35% at room temperature has been identified for the interconversion between the anhydrate and dihydrate forms.[1][2]
Q3: What is the difference between thermodynamic and kinetic control in crystallization?
A3: Thermodynamic control aims to produce the most stable crystalline form by allowing the system to reach equilibrium. This is typically achieved through slower crystallization processes. Kinetic control, on the other hand, yields the form that crystallizes the fastest, which may not be the most stable. This is often achieved through rapid crystallization. Understanding whether the desired hydrate form is the thermodynamic or kinetic product under specific conditions is crucial for process design.
Q4: How can I confirm that I have the desired dihydrate crystal form?
A4: A combination of analytical techniques is recommended for confirmation. Powder X-ray Diffraction (PXRD) can distinguish between the different crystal lattices of the anhydrate and dihydrate. Thermal analysis methods like Thermogravimetric Analysis (TGA) can quantify the water content, which should correspond to two water molecules per molecule of 4,4'-Bipyridine for the dihydrate. Differential Scanning Calorimetry (DSC) can identify phase transitions, and spectroscopic methods like FT-IR and Raman can also provide fingerprint information for each form.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Anhydrous form crystallizes instead of the dihydrate. | Insufficient water in the crystallization system. Use of an organic solvent with low water content. | - Use water as the crystallization solvent.- If using a mixed solvent system, ensure the water activity is sufficiently high.- For solid-state conversion, ensure the relative humidity is maintained above 35% at room temperature.[1][2] |
| Formation of a mixture of anhydrate and dihydrate crystals. | - Incomplete conversion from anhydrate to dihydrate.- Crystallization occurring at conditions near the equilibrium boundary between the two forms. | - Increase the duration of slurry conversion to ensure complete transformation.- Adjust the solvent composition or temperature to move further into the dihydrate stability region. |
| Amorphous material is present in the product. | - Crash precipitation due to excessively high supersaturation or rapid cooling.- Use of a solvent in which 4,4'-Bipyridine has very high solubility followed by rapid anti-solvent addition. | - Reduce the cooling rate during crystallization.- Optimize the supersaturation level to be within the metastable zone width.- Consider a seeded crystallization approach to control nucleation. |
| Poor crystal quality or small particle size. | - High nucleation rate due to high supersaturation.- Lack of control over the cooling profile. | - Lower the supersaturation level.- Implement a controlled, slower cooling profile.- Introduce seed crystals of the dihydrate form to promote the growth of larger crystals over new nucleation. |
| Inconsistent results between batches. | - Variations in raw material purity or solid form.- Fluctuations in ambient humidity and temperature.- Differences in agitation or cooling rates. | - Characterize the starting material (anhydrate or hydrate) before each experiment.- Control the temperature and humidity of the experimental environment.- Standardize and document all experimental parameters, including agitation speed and cooling profiles. |
Experimental Protocols
Protocol 1: Selective Crystallization of 4,4'-Bipyridine Dihydrate via Cooling Crystallization
This protocol aims to produce the thermodynamically stable dihydrate form from an aqueous solution.
Materials:
-
4,4'-Bipyridine (anhydrous)
-
Deionized water
Procedure:
-
Prepare a saturated solution of 4,4'-Bipyridine in deionized water at an elevated temperature (e.g., 60-70 °C).
-
Stir the solution at this temperature until all solids are dissolved.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly and controllably to room temperature. A slow cooling rate (e.g., 5-10 °C/hour) is recommended to promote the growth of high-quality crystals and prevent spontaneous nucleation of undesired forms.
-
(Optional) For enhanced control, introduce seed crystals of 4,4'-Bipyridine dihydrate once the solution becomes supersaturated during cooling.
-
After reaching room temperature, continue to stir the resulting crystal slurry for several hours to ensure the system has reached equilibrium.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under ambient conditions or in a controlled humidity environment (RH > 40%).
Protocol 2: Conversion of Anhydrous 4,4'-Bipyridine to Dihydrate via Slurry Conversion
This protocol is useful for converting the anhydrous form to the more stable dihydrate.
Materials:
-
4,4'-Bipyridine (anhydrous)
-
Deionized water
Procedure:
-
Create a slurry of anhydrous 4,4'-Bipyridine in deionized water at a controlled temperature (e.g., 25 °C).
-
Stir the slurry continuously. The conversion from the less stable anhydrate to the more stable dihydrate will occur via solvent-mediated transformation.
-
Monitor the solid form transformation over time by withdrawing small samples of the solid, filtering, and analyzing by PXRD or TGA.
-
Continue stirring until the analysis confirms that the conversion to the dihydrate is complete. The kinetics of this process can vary, so periodic monitoring is essential.
-
Isolate the dihydrate crystals by filtration.
-
Wash and dry the crystals as described in Protocol 1.
Data Summary
| Parameter | Condition | Resulting Form | Reference |
| Crystallization Method | Cooling crystallization from water | Dihydrate | [1] |
| Slurry in water (10-30 °C) | Dihydrate | [1] | |
| Slurry in organic solvents (water activity < 0.35) | Anhydrate | [1] | |
| Relative Humidity (RH) | Storage of anhydrate at RH > 35% | Dihydrate | [1][2] |
Visualizations
Logical Workflow for Preventing Polymorphism
The following diagram illustrates the decision-making process and experimental workflow for obtaining the desired 4,4'-Bipyridine dihydrate crystalline form.
References
Technical Support Center: Optimizing MOF Synthesis with 4,4'-Bipyridine Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized using 4,4'-Bipyridine hydrate. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of MOFs with this compound.
Frequently Asked Questions
Q1: My MOF synthesis resulted in an amorphous powder instead of crystalline material. What went wrong?
A1: The formation of amorphous material is a common issue and can be attributed to several factors:
-
Reaction Temperature: The temperature might be too low, preventing the necessary energy input for crystal nucleation and growth, or too high, leading to rapid precipitation. Reaction temperature has a remarkable influence on the formation and structure of MOFs.
-
Solvent System: The choice of solvent is critical. The polarity and coordinating ability of the solvent can significantly affect the solubility of the precursors and the self-assembly process.[1][2] Different solvent systems under the same reaction conditions can lead to MOFs with different morphologies.[2]
-
Molar Ratios: An incorrect stoichiometric ratio of the metal salt to the this compound linker can disrupt the formation of the desired crystalline framework.
-
Contamination: Impurities in the starting materials or solvent can interfere with the crystallization process.
Q2: The yield of my MOF synthesis is consistently low. How can I improve it?
A2: Low yields can often be improved by systematically optimizing the following parameters:
-
Reaction Time: The reaction may not have reached completion. Try extending the reaction time and monitoring the product formation at different intervals.
-
Temperature: Adjusting the temperature can influence both the reaction rate and the final structure, potentially leading to a higher yield of the desired phase.[3]
-
Concentration of Reactants: Increasing the concentration of the reactants can sometimes improve the yield, but be cautious as it may also lead to the formation of undesired phases or amorphous products.
-
pH of the Solution: The pH can affect the deprotonation of the organic linker and the coordination of the metal ions. Adjusting the pH with a suitable acid or base might be necessary.
Q3: I've obtained a mixture of different crystalline phases. How can I isolate the desired MOF?
A3: The formation of multiple phases is often a result of subtle variations in the reaction conditions. To obtain a single, pure phase:
-
Control the Temperature: Different phases can be thermodynamically or kinetically favored at different temperatures. Precise temperature control is crucial. For instance, in the synthesis of two cobalt-based MOFs with 4,4'-Bipyridine, a higher temperature favored one compound, while a slightly lower temperature with a higher bipyridine ratio led to another.[3]
-
Vary the Solvent: The coordinating nature of the solvent can play a significant role.[1] Solvents like DMA, DMF, and DMSO can compete with the 4,4'-Bipyridine linker for coordination sites on the metal center, influencing the final structure.[1]
-
Introduce a Modulator: Adding a modulator, such as a monocarboxylic acid, can control the nucleation and growth rate of the crystals, often leading to a more uniform product.[4][5]
Q4: My synthesized MOF is not stable and decomposes upon washing or activation. What can I do?
A4: The stability of a MOF is intrinsic to its structure but can also be influenced by the synthesis and post-synthesis treatment.
-
Solvent Exchange: Before activation (heating to remove guest solvent molecules), perform a solvent exchange with a lower-boiling point solvent. This can help maintain the framework's integrity during solvent removal.
-
Activation Temperature: The activation temperature might be too high, causing the framework to collapse.[6] Determine the thermal stability of your MOF using thermogravimetric analysis (TGA) to identify the optimal activation temperature.[6]
-
Choice of Metal and Linker: The strength of the metal-ligand bond is a key factor in the stability of the MOF.[1]
Troubleshooting Workflow
If you are facing issues with your synthesis, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: A troubleshooting workflow for MOF synthesis.
Data Presentation
The following tables summarize key experimental parameters for the synthesis of MOFs using 4,4'-Bipyridine, derived from various studies.
Table 1: Influence of Reaction Temperature on MOF Synthesis
| Metal Source | Molar Ratio (Metal:Bipy) | Solvent | Temperature (°C) | Outcome | Reference |
| Co(II) salt | 1:2 | DMF/H₂O | 100 | Porous 3D pillared-layer framework | [3] |
| Co(II) salt | 1:1 | DMF/H₂O | 120 | 3D framework with 1D channels | [3] |
| Cu(NO₃)₂·3H₂O | 1:1 | H₂O/Methanol | Room Temp. | Pillared-layer MOF | [7][8] |
| Al(NO₃)₃·9H₂O | - | DMF | 120 | Al-C MOF | [9] |
Table 2: Effect of Solvent on Cu(II)-4,4'-Bipyridine MOF Formation
| Metal Salt | Molar Ratio (Metal:Bipy) | Solvent | Temperature | Resulting Structure | Reference |
| Cu(ClO₄)₂·6H₂O | 1:2 | DMA | Slow Evaporation | 2D Layered Network | [1] |
| Cu(ClO₄)₂·6H₂O | 1:2 | DMF | Slow Evaporation | 1D Chain | [1] |
| Cu(ClO₄)₂·6H₂O | 1:2 | DMSO | Slow Evaporation | 2D Layered Network | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments involving the synthesis of MOFs with this compound.
Protocol 1: Room Temperature Synthesis of a Cu(II)-based MOF
This protocol is adapted from a sustainable route for synthesizing a pillared-layer MOF.[7][8]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
Fumaric acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methanol
Procedure:
-
Prepare a clear solution of sodium fumarate by dissolving NaOH (8 mmol) in 15 mL of deionized water and then adding fumaric acid (4 mmol) while stirring at room temperature.[7]
-
To the sodium fumarate solution, add a solution of this compound (2 mmol) in 40 mL of methanol.[7]
-
Stir the combined solution for 30 minutes.
-
Add a solution of Cu(NO₃)₂·3H₂O (4 mmol) in 5 mL of water. A cyan-colored suspension will form.[7]
-
Stir the suspension at room temperature for a designated period (e.g., 24 hours).
-
Collect the product by filtration, wash with water and methanol, and then dry in a vacuum oven at 80 °C for 5 hours.[8]
Protocol 2: Solvothermal Synthesis of a Co(II)-based MOF
This protocol describes a general method for solvothermal synthesis.
Materials:
-
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)
-
This compound
-
A dicarboxylic acid linker (e.g., 1,2,4,5-benzenetetracarboxylic acid)[3]
-
N,N'-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve the cobalt(II) salt and the dicarboxylic acid linker in DMF.
-
In a separate vial, dissolve the this compound in DMF.
-
Combine the two solutions.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 100-120 °C) for 24-72 hours.[3][9]
-
Allow the oven to cool down slowly to room temperature.
-
Single crystals suitable for X-ray diffraction may be formed.
-
Collect the product by filtration, wash with fresh DMF, and dry.
Experimental Workflow Diagram
Caption: A general experimental workflow for MOF synthesis.
References
- 1. Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]
- 7. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05878B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of diverse stable MOFs and their electro catalytic capabilities towards desulfurization, water splitting and various nitrophenol reduction r ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00083H [pubs.rsc.org]
Troubleshooting low yield in 4,4'-Bipyridine hydrate coordination reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in coordination reactions involving 4,4'-Bipyridine hydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My coordination reaction with this compound resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in these reactions can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Steps:
-
Purity of this compound: The ligand itself can be a source of issues.
-
Troubleshooting:
-
Verify Purity: Use techniques like NMR or melting point analysis to confirm the purity of your this compound.
-
Recrystallization: If impurities are suspected, recrystallize the ligand from a suitable solvent.
-
-
-
Solvent Effects: The choice of solvent plays a critical role in the outcome of the coordination reaction, influencing the final structure and yield.[1][2] Coordinating solvents can compete with the 4,4'-bipyridine for binding sites on the metal center.[1]
-
Troubleshooting:
-
Solvent Screening: If possible, screen a variety of solvents with different polarities and coordinating abilities (e.g., DMF, DMA, DMSO, ethanol, water).
-
Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal environment for crystal growth and high yield.
-
Adventitious Water: Be aware that even small amounts of water can act as a coordinating solvent and influence the final product.[1][2]
-
-
-
Reaction Temperature: The temperature can affect the reaction kinetics and the thermodynamic stability of the desired product. Higher temperatures can favor the formation of certain products over others.
-
Troubleshooting:
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal condition for your specific system.
-
Controlled Cooling: For crystallization, a slow and controlled cooling process often leads to higher quality crystals and better yields.
-
-
-
Molar Ratio of Reactants: The stoichiometry of the metal salt and the this compound is a critical parameter.
-
Troubleshooting:
-
Vary the Ratio: Experiment with different metal-to-ligand molar ratios to determine the ideal stoichiometry for your desired product.
-
-
-
pH of the Reaction Mixture: The pH can influence the protonation state of the 4,4'-Bipyridine and other components in the reaction, which can affect coordination.
-
Troubleshooting:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture using dilute acids or bases to optimize the conditions for complex formation.
-
-
Q2: I've obtained a product, but the yield is still lower than expected, and I suspect the formation of side products. How can I identify and minimize them?
A2: Side product formation is a common issue. Identifying the impurities is the first step toward optimizing the reaction to favor your desired product.
Potential Causes & Troubleshooting Steps:
-
Formation of Undesired Coordination Polymers: The solvent and counter-ions can direct the formation of different dimensional structures (e.g., 1D, 2D, or 3D polymers).[1]
-
Troubleshooting:
-
Solvent and Counter-ion Selection: As mentioned previously, carefully select your solvent. Additionally, consider using different metal salts with non-coordinating or weakly coordinating counter-ions.
-
Characterization: Use techniques like Single Crystal X-ray Diffraction or Powder X-ray Diffraction (PXRD) to identify the structure of your product and any crystalline side products.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Troubleshooting:
-
Increase Reaction Time: Extend the reaction time to ensure all reactants have had sufficient time to react.
-
Monitor the Reaction: Use techniques like TLC or NMR to monitor the consumption of starting materials.
-
-
-
Product Degradation: The desired product might be unstable under the reaction conditions.
-
Troubleshooting:
-
Milder Conditions: Attempt the reaction under milder temperature and pH conditions.
-
-
Q3: I am struggling with the isolation and purification of my 4,4'-Bipyridine coordination product, leading to significant loss of yield. What are the best practices?
A3: Effective isolation and purification are critical for obtaining a good final yield of a pure product.
Potential Causes & Troubleshooting Steps:
-
Product is Highly Soluble in the Reaction Solvent: This can make it difficult to precipitate or crystallize the product.
-
Troubleshooting:
-
Anti-Solvent Precipitation: Slowly add a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture to induce precipitation.
-
Evaporation: If the product is stable, slow evaporation of the solvent can lead to crystallization.
-
-
-
Formation of an Oil or Amorphous Solid: Instead of well-defined crystals, an oil or amorphous solid may form, which is difficult to handle and purify.
-
Troubleshooting:
-
Trituration: Add a small amount of a solvent in which the impurities are soluble but the product is not, and gently agitate the mixture. This can sometimes induce crystallization.
-
Seeding: If you have a small amount of the crystalline product, add a seed crystal to the supersaturated solution to encourage crystallization.
-
-
-
Co-precipitation of Impurities: Impurities may precipitate along with your desired product.
-
Troubleshooting:
-
Recrystallization: This is one of the most powerful purification techniques. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The desired product should crystallize out, leaving the impurities in the solution.
-
Washing: Wash the isolated solid with a cold solvent in which the product is sparingly soluble to remove surface impurities.
-
-
Data Presentation
Table 1: Effect of Coordinating Solvents on the Yield of a Cu(II)-4,4'-Bipyridine Coordination Polymer
| Entry | Metal Salt | Ligand | Solvent | Molar Ratio (Metal:Ligand) | Temperature | Yield (%) | Reference |
| 1 | Cu(ClO₄)₂·6H₂O | 4,4'-Bipyridine | DMA | 1:2 | Room Temp (Slow Evaporation) | 70 | [1] |
| 2 | Cu(ClO₄)₂·6H₂O | 4,4'-Bipyridine | DMF | 1:2 | Room Temp (Slow Evaporation) | 40 (major product) | [1] |
| 3 | Cu(ClO₄)₂·6H₂O | 4,4'-Bipyridine | DMSO/DMF (1:1) | 1:2 | Room Temp (Vapor Diffusion) | 10 | [1] |
| 4 | Mn(NO₃)₂·xH₂O | 4,4'-Bipyridine & 1,3-Adamantanediacetic Acid | DMF | 1:1:3 | 85 °C | 70 | [3] |
| 5 | Cd(NO₃)₂·4H₂O | 4,4'-Bipyridine & 1,3-Adamantanediacetic Acid | DMF | 1:1:3 | 85 °C | 58 | [3] |
Experimental Protocols
Protocol 1: Synthesis of {--INVALID-LINK--₂·2DMA}n [1]
-
Materials:
-
Cu(ClO₄)₂·6H₂O (37 mg, 0.1 mmol)
-
4,4'-Bipyridine (bpy, 30 mg, 0.2 mmol)
-
N,N-Dimethylacetamide (DMA, 10 mL)
-
-
Procedure:
-
Dissolve Cu(ClO₄)₂·6H₂O in 10 mL of DMA in a beaker.
-
Add 4,4'-Bipyridine to the solution.
-
Allow the solvent to evaporate slowly at room temperature.
-
Light blue single crystals suitable for X-ray analysis will form.
-
Isolate the crystals by filtration.
-
-
Yield: 55 mg (70% based on copper).
Protocol 2: Synthesis of [Mn(ADA)(4,4'-bipy)₀.₅]·DMF [3]
-
Materials:
-
1,3-Adamantanediacetic Acid (ADA) stock solution (0.20 M in DMF)
-
Mn(NO₃)₂·xH₂O stock solution (0.20 M in DMF)
-
4,4'-Bipyridine stock solution (0.20 M in DMF)
-
-
Procedure:
-
In a 5 mL glass vial, mix 1.5 mL of the ADA stock solution and 0.5 mL of the Mn(NO₃)₂·xH₂O stock solution.
-
To this mixture, add 0.5 mL of the 4,4'-Bipyridine solution.
-
Cap the vial and heat it to 85 °C for 96 hours.
-
Decant the mother liquor and wash the resulting crystals three times with 15 mL of DMF.
-
Collect the colorless crystals by filtration and air dry for 10 minutes.
-
-
Yield: 70% (based on Mn(NO₃)₂·xH₂O).
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Workflow for product isolation and purification.
References
Stability issues of 4,4'-Bipyridine hydrate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4,4'-Bipyridine hydrate in various solvents. The information is designed to assist researchers in addressing common challenges encountered during experimental work.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific stability issues in a question-and-answer format.
Question 1: My 4,4'-Bipyridine sample appears to be changing form (e.g., from crystalline to a powder or vice-versa) when stored or used in certain organic solvents. What is happening?
Answer: This is a common observation and is likely due to the conversion between the anhydrous and dihydrate forms of 4,4'-Bipyridine. 4,4'-Bipyridine has a strong tendency to form a dihydrate. The stability of the hydrate versus the anhydrate is highly dependent on the water content of the surrounding environment, including the solvent.
-
In solvents with a water activity greater than 0.35 (or a relative humidity above 35% at room temperature), the dihydrate is the more stable form. [1] If you start with the anhydrous form in such a solvent, it will likely convert to the dihydrate.
-
Conversely, in dry organic solvents or under storage conditions with a relative humidity below 35%, the anhydrous form is more stable. [1] If you have the dihydrate, it may lose water and convert to the anhydrous form.
This transformation can be rapid and may result in changes to the physical properties of your material, such as crystal habit and solubility.
Question 2: I'm observing poor or inconsistent solubility of this compound in my chosen solvent. What could be the cause?
Answer: Inconsistent solubility can arise from several factors:
-
Polymorphism: As mentioned above, the presence of different solid-state forms (anhydrate vs. dihydrate) can affect solubility. Ensure you are starting with a consistent form for your experiments.
-
Solvent Polarity and Protic/Aprotic Nature: 4,4'-Bipyridine, being a polar molecule, generally shows better solubility in polar solvents. It is described as very soluble in ethanol and sparingly soluble in water.[2] It is also soluble in other polar organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3] Its solubility in non-polar solvents is generally lower.
-
Temperature: The solubility of 4,4'-Bipyridine generally increases with higher temperatures.[4] If you are working at different temperatures, you can expect variations in solubility.
-
pH: In aqueous solutions, the pH can significantly impact solubility. The nitrogen atoms in the pyridine rings can be protonated in acidic conditions, which can increase aqueous solubility.
Question 3: I suspect my 4,4'-Bipyridine solution is degrading over time, as I'm seeing discoloration or unexpected results in my reactions. What are the likely degradation pathways?
Answer: 4,4'-Bipyridine can be susceptible to degradation under certain conditions:
-
Photodegradation: Exposure to light, particularly UV light, can cause 4,4'-Bipyridine and its derivatives to change color and potentially degrade.[4] It is advisable to protect solutions from light by using amber glassware or covering containers with aluminum foil.
-
Chemical Degradation: 4,4'-Bipyridine is generally stable but can be incompatible with strong oxidizing agents and strong acids.[5] In acidic or basic solutions, the pyridine rings can be susceptible to nucleophilic or electrophilic attack, respectively, although specific degradation products are not well-documented in readily available literature.
-
Reaction with Solvents: While less common with stable solvents, reactive impurities in solvents or reactions at elevated temperatures could potentially lead to degradation.
To confirm degradation, analytical techniques such as HPLC or NMR spectroscopy should be used to identify and quantify any new species in your solution.
Question 4: How can I confirm the solid form (anhydrate vs. hydrate) of my 4,4'-Bipyridine sample?
Answer: Several analytical techniques can be used to differentiate between the anhydrous and dihydrate forms:
-
Powder X-Ray Diffraction (PXRD): This is the most definitive method to identify the crystalline form. The anhydrous and dihydrate forms will have distinct diffraction patterns.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a sample is heated. The dihydrate will show a weight loss corresponding to the loss of two water molecules upon heating.
-
Differential Scanning Calorimetry (DSC): DSC can detect thermal events such as dehydration. The dehydration of the dihydrate will be visible as an endothermic peak in the DSC thermogram.
Detailed protocols for these techniques are provided in Section 3.
Section 2: Data Presentation
Qualitative Solubility of 4,4'-Bipyridine
| Solvent Class | Solvent | Solubility |
| Polar Protic | Ethanol | Very Soluble[2], Soluble[5] |
| Water | Sparingly Soluble[2], Limited Solubility[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[3][4] |
| N,N-Dimethylformamide (DMF) | Soluble[3] | |
| Tetrahydrofuran (THF) | Soluble[3] | |
| Non-Polar | Benzene | Very Soluble[2] |
| Chloroform | Very Soluble[2] | |
| Diethyl Ether | Very Soluble[2] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol for Determining Solid Form using Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline form (anhydrate or dihydrate) of a 4,4'-Bipyridine sample.
Materials:
-
4,4'-Bipyridine sample
-
PXRD sample holder (low background is preferable for small sample amounts)
-
Spatula
-
Glass slide
-
Powder X-Ray Diffractometer
Procedure:
-
Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.
-
Carefully pack the powder into the sample holder.
-
Use a glass slide to gently press the powder to create a flat, smooth surface that is flush with the top of the sample holder. This minimizes height displacement errors.
-
-
Instrument Setup:
-
Follow the instrument manufacturer's instructions for startup and calibration.
-
Typical parameters for analysis are:
-
Radiation: Cu Kα
-
Voltage and Current: Set according to instrument recommendations (e.g., 40 kV, 40 mA).
-
Scan Range (2θ): 5° to 40° is typically sufficient to capture the characteristic peaks for 4,4'-Bipyridine forms.
-
Step Size: 0.02°
-
Scan Speed/Time per Step: A scan speed of 1-2°/minute is generally adequate.
-
-
-
Data Collection:
-
Place the sample holder into the diffractometer.
-
Initiate the data collection scan.
-
-
Data Analysis:
-
Compare the resulting diffractogram with reference patterns for 4,4'-Bipyridine anhydrate and dihydrate if available.
-
The presence of distinct peaks at specific 2θ angles will allow for the identification of the solid form.
-
Protocol for Thermal Analysis using TGA and DSC
Objective: To assess the thermal stability and identify dehydration events of this compound.
Materials:
-
This compound sample
-
TGA/DSC instrument
-
Aluminum or platinum pans and lids
-
Microbalance
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into a TGA or DSC pan.
-
If using a DSC, loosely cover the pan with a lid (a pinhole in the lid is recommended to allow evolved gases to escape). For TGA, an open pan is typically used.
-
-
Instrument Setup (TGA):
-
Place the sample pan in the TGA furnace.
-
Set the purge gas flow rate (e.g., 20-50 mL/min).
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature above the expected dehydration and decomposition points (e.g., 300°C).
-
-
-
Instrument Setup (DSC):
-
Place the sample pan and a reference pan (usually an empty, sealed pan of the same type) into the DSC cell.
-
Set the purge gas flow rate.
-
Program the same temperature profile as for the TGA analysis.
-
-
Data Collection:
-
Start the thermal analysis program and record the data.
-
-
Data Analysis:
-
TGA Thermogram: Analyze the weight loss as a function of temperature. For 4,4'-Bipyridine dihydrate, expect a weight loss of approximately 18.7% (corresponding to two water molecules) upon heating.
-
DSC Thermogram: Look for endothermic peaks. A broad endotherm corresponding to the weight loss observed in the TGA is indicative of dehydration. Sharp endotherms at higher temperatures may correspond to melting or decomposition.
-
Protocol for Monitoring Solution Stability using HPLC
Objective: To detect and quantify the degradation of 4,4'-Bipyridine in solution over time.
Materials:
-
4,4'-Bipyridine solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase suitable for the separation of 4,4'-Bipyridine and its potential degradation products. A common starting point is a mixture of acetonitrile and water with a small amount of acid. For example, a mobile phase of acetonitrile and 0.1% phosphoric acid in water.[6] The exact ratio may need to be optimized.
-
-
Standard Preparation:
-
Prepare a stock solution of 4,4'-Bipyridine of known concentration in the mobile phase or a compatible solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Analysis:
-
Inject a known volume of your 4,4'-Bipyridine solution (the sample you are testing for stability) into the HPLC system.
-
Run the analysis using a suitable isocratic or gradient elution method.
-
Monitor the elution at a wavelength where 4,4'-Bipyridine has strong absorbance (e.g., around 250-280 nm).
-
-
Data Analysis:
-
Analyze the chromatogram for the appearance of new peaks over time, which may indicate degradation products.
-
Quantify the amount of 4,4'-Bipyridine remaining by comparing its peak area to the calibration curve. A decrease in the peak area of 4,4'-Bipyridine over time is an indication of degradation.
-
Section 4: Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,4�-bipyridine [chemister.ru]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4,4'-Bipyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Separation of 4,4’-Bipyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 4,4'-Bipyridine Hydrate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,4'-Bipyridine hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
A1: The primary challenges in the purification of this compound revolve around controlling its hydration state, removing colored impurities, and managing its crystal growth. 4,4'-Bipyridine readily forms a dihydrate, and the interconversion between the anhydrous and hydrated forms is sensitive to ambient humidity.[1] Additionally, colored impurities, often arising from the synthesis process, can be difficult to remove. The compound's tendency to form fine needles or agglomerates can also complicate handling and drying.
Q2: How can I remove a persistent yellow or brown color from my 4,4'-Bipyridine sample?
A2: Colored impurities can often be effectively removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration. It is important to use a minimal amount of charcoal, as it can also adsorb some of the desired product, leading to a lower yield.[2]
Q3: My this compound sample appears to be losing or gaining weight over time. What is happening?
A3: This is likely due to changes in the hydration state of the material. 4,4'-Bipyridine can exist in an anhydrous form or as a hydrate, most commonly a dihydrate. The transition between these forms is reversible and depends on the relative humidity of the environment.[1] Storing the sample in a desiccator with a suitable drying agent or in a humidity-controlled chamber is recommended to maintain a consistent hydration state.
Q4: What are the common impurities I should be aware of in commercial 4,4'-Bipyridine?
A4: Common impurities can originate from the synthetic route used. Since 4,4'-Bipyridine is often synthesized from pyridine, residual pyridine or other pyridine derivatives can be present.[3] Byproducts from coupling reactions, such as other bipyridine isomers or incompletely reacted starting materials, may also be found.[4]
Q5: Which analytical techniques are best suited for assessing the purity of this compound?
A5: A combination of techniques is often ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying impurities and can be tailored to separate closely related compounds.[5][6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining absolute purity without the need for a reference standard of the impurities.[7][8]
Troubleshooting Guides
Recrystallization Issues
Problem 1: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated.
-
Solution:
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent.
-
Add an anti-solvent: Slowly add a solvent in which this compound has low solubility.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface or add a seed crystal of pure this compound.
-
Problem 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Solution:
-
Add more solvent: Re-dissolve the oil by adding a small amount of hot solvent.
-
Cool slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Use a different solvent system: Experiment with solvent mixtures to find one that promotes better crystal formation.
-
Problem 3: The recrystallized product has a low yield.
-
Possible Cause: Too much solvent was used, or the product is significantly soluble in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to dissolve the crude product.
-
Cool thoroughly: Allow sufficient time for the solution to reach the lowest possible temperature in an ice bath to maximize precipitation.
-
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Problem 4: The crystals are very fine needles or a powder.
-
Possible Cause: Rapid nucleation and crystal growth.
-
Solution:
-
Slow cooling: A slower cooling rate encourages the growth of larger, more well-defined crystals.
-
Reduce supersaturation: Start with a slightly less concentrated solution.
-
Solvent selection: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.
-
Sublimation Issues
Problem 1: The sample is not subliming.
-
Possible Cause: The temperature is too low, or the vacuum is not sufficient.
-
Solution:
-
Increase temperature: Gradually increase the temperature of the heating bath or mantle. Be cautious not to exceed the melting point of the compound.
-
Improve vacuum: Check for leaks in your sublimation apparatus and ensure your vacuum pump is operating effectively. A high vacuum is generally required for efficient sublimation.[9]
-
Problem 2: The sample is melting or decomposing.
-
Possible Cause: The temperature is too high.
-
Solution:
-
Reduce temperature: Lower the temperature to just below the melting point of this compound.
-
Use a higher vacuum: A better vacuum will allow sublimation to occur at a lower temperature, reducing the risk of decomposition.
-
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound (Illustrative Data)
| Solvent System | Typical Recovery Yield (%) | Purity Improvement (Initial 98%) | Crystal Morphology | Notes |
| Water | 75-85% | ~99.5% | Well-formed prisms | Good for forming the dihydrate.[1] |
| Ethanol/Water (9:1) | 80-90% | >99.7% | Needles to small prisms | Good balance of solubility and recovery. |
| Acetone | 60-70% | ~99.2% | Fine needles | Higher solubility leads to lower recovery. |
| Toluene | 50-60% | ~99.0% | Plates | Less effective for polar impurities. |
Table 2: Purity Analysis Techniques for this compound
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC | Differential partitioning between a mobile and stationary phase. | Quantitative impurity profile. | High sensitivity and resolution for a wide range of impurities.[5][6] | Requires reference standards for impurity identification and quantification. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination. | No need for impurity reference standards; provides structural information.[7][8] | May not detect non-protonated impurities; requires a high-purity internal standard. |
| GC-MS | Separation by boiling point and partitioning, with mass spectrometric detection. | Identification of volatile impurities. | Excellent for identifying volatile organic compounds. | Not suitable for non-volatile impurities; potential for thermal degradation of the analyte. |
Experimental Protocols
Protocol 1: Recrystallization of 4,4'-Bipyridine Dihydrate from Water
-
Dissolution: In a fume hood, dissolve 10 g of crude 4,4'-Bipyridine in the minimum amount of boiling deionized water (approximately 50-60 mL) in a 250 mL Erlenmeyer flask.
-
Decolorization (if necessary): If the solution is colored, add a small amount (0.1-0.2 g) of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water (2 x 10 mL).
-
Drying: Air-dry the crystals on the filter paper, then transfer them to a watch glass and dry to a constant weight in a desiccator over a saturated solution of potassium nitrate to maintain a constant humidity and preserve the dihydrate form.
Protocol 2: Sublimation of 4,4'-Bipyridine
-
Apparatus Setup: Place approximately 1 g of crude 4,4'-Bipyridine in the bottom of a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate to a pressure of <0.1 mmHg.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature of 80-90 °C.
-
Condensation: The 4,4'-Bipyridine will sublime and deposit as pure crystals on the cold finger of the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Paraquat - Wikipedia [en.wikipedia.org]
- 4. preprints.org [preprints.org]
- 5. Separation of 4,4’-Bipyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. 4,4'-Bipyridine(553-26-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Controlling the Dimensionality of Coordination Polymers with 4,4'-Bipyridine Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-bipyridine hydrate to synthesize coordination polymers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the dimensionality of coordination polymers synthesized with this compound?
A1: The final dimensionality of coordination polymers using 4,4'-bipyridine (bpy) as a linker is a result of a delicate interplay of several factors during the self-assembly process. The most critical parameters to control are:
-
Metal-to-Ligand Ratio: The stoichiometry between the metal ion and the 4,4'-bipyridine ligand is a primary determinant of the final structure. For instance, with Cu(II) ions, a higher ratio of bpy to metal can lead to lower dimensional structures like 1D chains, while a lower ratio can favor the formation of 2D layers.[1]
-
Coordinating Solvents: Solvents can play a crucial role by coordinating to the metal center and influencing the final structure. The use of different coordinating solvents like DMA, DMF, and DMSO with Cu(II) and 4,4'-bipyridine has been shown to produce different dimensionalities, ranging from 1D chains to 2D layered networks.[2] Even the presence of adventitious water can act as a coordinating solvent and impact the final product.[2][3]
-
Counter-ions: The nature of the counter-ion associated with the metal salt can direct the formation of different dimensionalities and topologies.[2] For example, weakly coordinating anions may allow for the formation of higher-dimensional networks.
-
Temperature and Reaction Time: These parameters can influence the kinetics of crystal growth and potentially lead to different crystalline phases with varying dimensionalities.
-
Presence of other Ligands: The introduction of auxiliary ligands can lead to the formation of mixed-ligand coordination polymers with unique structures and dimensionalities.
Q2: How can I promote the formation of a 3D coordination polymer over 1D or 2D structures?
A2: To favor the formation of a 3D network, consider the following strategies:
-
Adjust the Metal-to-Ligand Ratio: A lower 4,4'-bipyridine to metal ion ratio may encourage the formation of more connected, higher-dimensional structures.[1]
-
Choose a Non-Coordinating or Weakly Coordinating Solvent: Solvents that do not strongly compete with the 4,4'-bipyridine for coordination sites on the metal ion are more likely to facilitate the formation of a 3D framework.
-
Utilize Counter-ions that can Participate in Bridging: Some counter-ions can act as secondary bridging ligands, connecting lower-dimensional motifs into a 3D architecture. For example, nitrate ions have been shown to connect 2D layers into a 3D cuboid network in a Cu(II)-bpy system.[1]
-
Employ Hydrothermal or Solvothermal Synthesis: These methods, which involve heating the reactants in a sealed vessel, can promote the formation of thermodynamically stable, often higher-dimensional, structures.
Q3: My synthesis yielded an amorphous precipitate instead of crystalline material. What could be the cause?
A3: The formation of an amorphous precipitate suggests that the nucleation and growth of crystals are not well-controlled. Common causes include:
-
High Reactant Concentrations: overly concentrated solutions can lead to rapid precipitation, preventing the orderly arrangement of molecules into a crystalline lattice.
-
Rapid Changes in Temperature: Sudden cooling can induce rapid precipitation. A slower cooling rate is often beneficial for crystal growth.
-
Inappropriate Solvent System: The chosen solvent may not be suitable for dissolving the reactants or for promoting the slow crystallization of the desired product.
-
Incorrect pH: The pH of the reaction mixture can significantly affect the speciation of the metal ions and ligands, and consequently, the crystallization process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Obtained a 1D chain instead of the desired 2D or 3D structure. | High ligand-to-metal ratio. Strong coordinating solvent blocking potential coordination sites. | Decrease the molar ratio of 4,4'-bipyridine to the metal salt.[1] Use a less coordinating solvent or a solvent mixture to tune the coordination environment.[2] |
| Formation of a mixture of different crystalline phases. | Incomplete reaction or competing crystallization pathways. Temperature fluctuations during synthesis. | Increase the reaction time to allow the system to reach thermodynamic equilibrium. Implement a more controlled and gradual cooling profile. Manually separate crystals if they have distinct morphologies and colors.[2] |
| Single crystals are too small or of poor quality for X-ray diffraction. | Rapid crystallization. Presence of impurities. | Decrease the concentration of reactants. Employ techniques that slow down crystallization, such as vapor diffusion or slow evaporation.[2] Ensure high purity of starting materials and solvents. |
| The obtained coordination polymer is insoluble and difficult to characterize. | Formation of a robust, high-dimensional network. | Utilize solid-state characterization techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and solid-state NMR. |
| Unexpected dimensionality or structure. | Presence of adventitious water in the solvent.[2][3] In situ modification of ligands.[4][5] | Use anhydrous solvents and perform reactions under an inert atmosphere if water coordination is undesirable. Be aware of potential side reactions or ligand transformations under the chosen experimental conditions. |
Data Presentation
Table 1: Effect of Coordinating Solvent on the Dimensionality of Cu(II)-4,4'-Bipyridine Coordination Polymers
| Metal Salt | 4,4'-Bipyridine (bpy) | Solvent | Resulting Dimensionality | Reference |
| Cu(ClO₄)₂·6H₂O | bpy | DMA | 2D Layered Network | [2] |
| Cu(ClO₄)₂·6H₂O | bpy | DMF | 2D Layered Network | [2] |
| Cu(ClO₄)₂·6H₂O | bpy | DMF/DMSO | 1D Chain | [2] |
| Cu(ClO₄)₂·6H₂O | bpy | DMF (with adventitious H₂O) | 2D Layered Network | [2] |
Table 2: Influence of Metal-to-Ligand Ratio on the Dimensionality of Cu(II)-4,4'-Bipyridine Coordination Polymers
| Metal Salt | Cu:bpy Ratio | Resulting Dimensionality | Reference |
| Cu(PF₆)₂·xH₂O | 1:4 | 1D Chain | [1] |
| Cu(PF₆)₂·xH₂O | 1:3 | 2D Layer | [1] |
Experimental Protocols
Protocol 1: Synthesis of a 2D Cu(II)-4,4'-Bipyridine Coordination Polymer using a Coordinating Solvent
This protocol is adapted from the synthesis of {--INVALID-LINK--₂·2(bpy)}n.[2]
-
Reactant Preparation: Dissolve Cu(ClO₄)₂·6H₂O in N,N-dimethylformamide (DMF). In a separate container, dissolve 4,4'-bipyridine in DMF.
-
Reaction Mixture: Slowly add the 4,4'-bipyridine solution to the copper perchlorate solution with stirring. The molar ratio of Cu(II) to bpy should be carefully controlled.
-
Crystallization: Allow the resulting solution to stand undisturbed at room temperature. Slow evaporation of the solvent will lead to the formation of single crystals over several days.
-
Isolation and Washing: Carefully decant the mother liquor and wash the obtained crystals with a small amount of fresh DMF, followed by a volatile solvent like diethyl ether.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Hydrothermal Synthesis of a 1D Co(II)-4,4'-Bipyridine Coordination Polymer
This protocol is based on the synthesis of coordination polymers of Co(II) with 4,4'-bipyridine.[6][7][8]
-
Reactant Preparation: Prepare a solution of a Co(II) salt (e.g., Co(OAc)₂·4H₂O) in a suitable solvent such as deionized water or ethanol.
-
Ligand Addition: Add a stoichiometric amount of this compound to the solution.
-
Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).[4]
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline product can then be collected by filtration.
-
Washing and Drying: Wash the crystals with water and then with a solvent like acetone to remove any unreacted starting materials. Dry the final product in a vacuum oven.[4]
Visualizations
Caption: A generalized experimental workflow for the synthesis of coordination polymers.
Caption: Key factors influencing the dimensionality of coordination polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safe handling and storage procedures for 4,4'-Bipyridine hydrate.
This guide provides essential safety information, handling procedures, and storage requirements for 4,4'-Bipyridine hydrate, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic substance with several key hazards. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It can cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction.[1][4] Additionally, it may cause respiratory irritation.[1][3][4] This substance is also harmful to aquatic life with long-lasting effects.[1][2][4]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of any exposure, it is crucial to seek immediate medical attention and show the safety data sheet to the attending physician.[5]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[1][5] Rinse the mouth, but do not induce vomiting.[2][5]
-
Skin Contact: Immediately take off all contaminated clothing and wash the skin with plenty of soap and water.[2][5]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, making sure to also rinse under the eyelids.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: To ensure personal safety, comprehensive PPE is mandatory. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][6]
-
Hand Protection: Use protective gloves. Inspect gloves before use and dispose of them properly after handling.[1][6]
-
Body Protection: Wear protective clothing. For significant exposure risks, fire/flame resistant and impervious clothing is recommended.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate cartridge.[2][5]
Q4: What are the proper storage conditions for this compound?
A4: this compound should be stored in a locked-up, cool, dry, and well-ventilated area in its original, tightly sealed container.[1][5][6] It is important to protect it from moisture as it is hygroscopic.[5][7] For quality maintenance, storing under an inert atmosphere is recommended.[5][7] Store away from incompatible materials and foodstuff containers.[1][4]
Q5: What substances are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents and strong acids.[5][7][8] Contact with these substances should be avoided to prevent hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has changed color or consistency. | Exposure to moisture or light. This compound is hygroscopic.[5][7] | Ensure the container is always tightly sealed when not in use. Store in a dry, dark place. Consider storing under an inert atmosphere.[5][7] |
| Irritation (skin, eye, or respiratory) experienced during handling. | Inadequate ventilation or improper use of PPE. | Immediately move to an area with fresh air. Re-evaluate your experimental setup to ensure it is in a well-ventilated area or a chemical fume hood.[2][5] Review and confirm the correct use of all recommended PPE.[1][2] |
| A spill has occurred. | Accidental mishandling of the container. | Evacuate the area and remove all ignition sources.[1] Wear appropriate PPE, including respiratory protection.[1][6] Use dry clean-up procedures to avoid generating dust.[1] Sweep up the material and place it in a suitable, labeled container for disposal.[1][5] Prevent the spill from entering drains or waterways.[1] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H8N2 | [8][9] |
| Molecular Weight | 156.18 g/mol | [8][9] |
| Appearance | White powder | [9] |
| Melting Point | 109-112 °C | [8] |
| Boiling Point | 305 °C | [8] |
| Storage Temperature | Below +30°C | [8] |
Experimental Workflow
Below is a diagram outlining the standard workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 9. 4,4’-Bipyridine - Natural Micron Pharm Tech [nmpharmtech.com]
Validation & Comparative
A Comparative Guide to the Crystalline Forms of 4,4'-Bipyridine Hydrates Characterized by X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known hydrated and anhydrous crystalline forms of 4,4'-Bipyridine, a fundamental building block in crystal engineering and pharmaceutical co-crystal development. Understanding the distinct solid-state forms of this compound is crucial for controlling the physical and chemical properties of resulting materials, such as solubility, stability, and bioavailability. This document summarizes key crystallographic data obtained through single-crystal X-ray diffraction, outlines the experimental protocols for their characterization, and visualizes the underlying structural relationships.
Comparison of 4,4'-Bipyridine Crystalline Forms
The structural integrity of 4,4'-Bipyridine-based materials is fundamentally dictated by its crystalline form, which can be influenced by the presence of water molecules. Below is a summary of the crystallographic data for the anhydrous, dihydrate, and a representative monohydrate complex of 4,4'-Bipyridine.
| Feature | 4,4'-Bipyridine Anhydrate (AH_44) | 4,4'-Bipyridine Dihydrate (Hy2_44) | (C₁₀H₁₀N₂)[SnF₂Cl₄]·H₂O (Monohydrate Complex)[1] |
| Formula | C₁₀H₈N₂ | C₁₀H₈N₂·2H₂O | C₁₀H₁₀N₂·H₂O·SnCl₄F₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pna2₁ |
| a (Å) | 6.023(3) | 6.221(4) | Data not available |
| b (Å) | 9.549(5) | 12.083(7) | Data not available |
| c (Å) | 7.159(4) | 6.578(4) | Data not available |
| α (°) | 90 | 90 | 90 |
| β (°) | 108.03(2) | 99.40(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 391.2(3) | 487.8(5) | Data not available |
| Z | 2 | 2 | 4 |
| R-factor | 0.057 | 0.054 | Data not available |
Experimental Protocols
The characterization of these crystalline forms relies on precise experimental procedures, from crystal growth to data collection and structure refinement.
Crystal Growth
-
4,4'-Bipyridine Anhydrate (AH_44) and Dihydrate (Hy2_44): The formation of the anhydrate or dihydrate is dependent on the crystallization solvent and atmospheric humidity. Slow evaporation from a solution of 4,4'-Bipyridine in an organic solvent under anhydrous conditions typically yields the anhydrate form. The dihydrate can be obtained by crystallization from aqueous solutions or by exposing the anhydrate to a relative humidity of over 35% at room temperature.[2]
-
(C₁₀H₁₀N₂)[SnF₂Cl₄]·H₂O (Monohydrate Complex): This complex was synthesized by combining equimolar amounts of Tin(II) fluoride and 4,4'-bipyridine in distilled water with a few drops of hydrochloric acid to aid dissolution. The solution was heated in a sealed vial at 393 K for three days, followed by slow cooling to room temperature to form prismatic crystals.[1]
Single-Crystal X-ray Diffraction
The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. The general workflow for this technique is illustrated below. A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. As the crystal is rotated, a detector collects the diffraction pattern. The resulting data is then processed to determine the unit cell dimensions and space group. The crystal structure is subsequently solved and refined to obtain the final atomic coordinates and other crystallographic parameters.
Structural Visualizations
The arrangement of molecules and the interactions between them are key to understanding the properties of different crystalline forms. The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key structural feature.
Caption: Workflow for Single-Crystal X-ray Diffraction.
The inclusion of water molecules in the crystal lattice of 4,4'-Bipyridine dihydrate leads to the formation of an extensive hydrogen-bonding network, which stabilizes the structure. The nitrogen atoms of the pyridine rings act as hydrogen bond acceptors, while the water molecules act as donors.
Caption: Hydrogen Bonding in 4,4'-Bipyridine Dihydrate.
This guide serves as a foundational resource for professionals working with 4,4'-Bipyridine, offering a clear comparison of its known solid-state forms. The provided data and protocols are essential for the rational design and synthesis of new materials with tailored properties.
References
Comparing anhydrous 4,4'-Bipyridine vs 4,4'-Bipyridine hydrate in synthesis
In the realm of coordination chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, the choice of reagents is paramount. Among the plethora of organic linkers, 4,4'-bipyridine stands out as a versatile building block. It is commercially available in both anhydrous and hydrated forms. This guide provides a comprehensive comparison of anhydrous 4,4'-bipyridine and 4,4'-bipyridine hydrate in synthesis, offering insights into their respective impacts on reaction outcomes, and providing experimental protocols for their use.
Physicochemical Properties: Anhydrous vs. Hydrated 4,4'-Bipyridine
The primary distinction between the two forms of 4,4'-bipyridine lies in the presence of water molecules within the crystal lattice of the hydrate. This seemingly minor difference can have significant implications for the solubility, stability, and reactivity of the compound.
| Property | Anhydrous 4,4'-Bipyridine | This compound | Impact on Synthesis |
| Chemical Formula | C₁₀H₈N₂ | C₁₀H₈N₂·xH₂O | The presence of water in the hydrate can influence the stoichiometry of the reaction and may participate in the coordination sphere of the metal center. |
| Molecular Weight | 156.18 g/mol | > 156.18 g/mol (depends on the degree of hydration) | Accurate molar calculations require knowledge of the hydration state of the this compound. |
| Melting Point | ~114 °C | Variable, generally lower than the anhydrous form | The lower melting point of the hydrate may be a consideration in melt-based synthesis methods. |
| Solubility | Soluble in organic solvents, sparingly soluble in water.[1] | Generally more soluble in polar solvents, including water, due to the presence of water of hydration. | The choice of solvent system may be influenced by the form of 4,4'-bipyridine used. The hydrate may be preferred for aqueous or mixed aqueous/organic systems. |
| Stability | Stable under anhydrous conditions. | May effloresce (lose water of hydration) upon heating or under vacuum. | The hydrate's stability is a critical factor to consider during storage and handling, as the loss of water can alter its properties. |
Impact on Synthesis: A Comparative Analysis
The water molecules in this compound are not merely passive occupants of the crystal lattice; they can actively participate in the synthesis of coordination polymers and MOFs, influencing the final product's structure and properties.
| Aspect | Anhydrous 4,4'-Bipyridine | This compound | Supporting Evidence/Rationale |
| Product Structure | Favors the formation of anhydrous coordination frameworks. | Can lead to the formation of hydrated coordination polymers where water molecules are incorporated into the final structure as ligands or guest molecules.[1][2][3] | The water from the hydrate can act as a competing ligand, coordinating to the metal center and influencing the self-assembly process, potentially leading to different crystalline phases.[2] |
| Reaction Kinetics | Reaction rates may be slower in the absence of water, which can sometimes act as a proton transfer agent or a catalyst. | The presence of water can potentially accelerate reaction rates by facilitating the dissolution of reactants and promoting proton transfer. | While direct kinetic studies are scarce, the role of water in facilitating ionic reactions is a well-established chemical principle. |
| Product Purity | May lead to purer anhydrous products when anhydrous conditions are strictly maintained. | The presence of water can sometimes lead to the formation of undesired hydrated byproducts or affect the crystallinity of the main product. | The outcome is highly dependent on the specific reaction conditions and the nature of the metal and other ligands involved. |
| Control over Dimensionality | Offers more direct control over the formation of non-hydrated frameworks. | The water molecules can act as hydrogen-bond donors and acceptors, influencing the supramolecular assembly and the dimensionality of the resulting framework.[4][5] | The intricate network of hydrogen bonds involving the water of hydration can direct the formation of specific 1D, 2D, or 3D structures. |
Experimental Protocols
The following are representative protocols for the synthesis of coordination polymers using 4,4'-bipyridine. These can be adapted for a comparative study of the anhydrous and hydrated forms.
Protocol 1: Solvothermal Synthesis of a Cu(II)-4,4'-Bipyridine Coordination Polymer
This protocol is adapted from the synthesis of a 2D layered network of a Cu(II)-4,4'-bipyridine coordination polymer.
Materials:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Anhydrous 4,4'-Bipyridine or this compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Cu(ClO₄)₂·6H₂O in 10 mL of DMF.
-
In a separate vial, dissolve 0.2 mmol of either anhydrous 4,4'-bipyridine or this compound in 10 mL of ethanol.
-
Slowly add the 4,4'-bipyridine solution to the copper(II) salt solution with gentle stirring.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 80 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Cool the vial to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.
For a comparative study: Run two parallel syntheses, one with anhydrous 4,4'-bipyridine and the other with this compound, keeping all other parameters identical. Analyze the products using techniques such as X-ray diffraction (XRD) to compare the crystal structures, and calculate the yields.
Protocol 2: Hydrothermal Synthesis of a Co(II)-4,4'-Bipyridine Coordination Polymer
This protocol describes the synthesis of a coordination polymer where aqua ligands are replaced by 4,4'-bipyridine.
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Anhydrous 4,4'-Bipyridine or this compound
-
Deionized water
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, dissolve 0.45 mmol of Co(OAc)₂·4H₂O in 20 mL of a 1:1 mixture of ethanol and deionized water.
-
To this solution, add 0.45 mmol of either anhydrous 4,4'-bipyridine or this compound.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
A precipitate will form. Collect the solid by filtration and wash it with water (3 x 25 mL).
-
Dry the obtained solid under high vacuum for 48 hours.[6]
Visualizing the Synthesis and Structural Influence
The following diagrams illustrate the general workflow for the synthesis of a coordination polymer and the potential influence of the hydrated vs. anhydrous linker on the final structure.
Caption: General workflow for the synthesis of a coordination polymer using 4,4'-bipyridine.
Caption: Influence of anhydrous vs. hydrated 4,4'-bipyridine on the resulting coordination framework.
Conclusion
The choice between anhydrous 4,4'-bipyridine and its hydrated form is a critical consideration in the synthesis of coordination polymers and MOFs. While the anhydrous form provides a more direct route to non-hydrated frameworks, the hydrate introduces water molecules that can actively participate in the self-assembly process, leading to different and potentially novel structures. The presence of water can influence the coordination environment of the metal ion, the hydrogen-bonding network, and ultimately the dimensionality and properties of the final material.
For researchers aiming for precise control over the formation of anhydrous frameworks, the use of anhydrous 4,4'-bipyridine under strictly anhydrous conditions is recommended. Conversely, exploring the use of this compound can be a fruitful strategy for discovering new, hydrated crystalline materials with unique properties. A systematic comparative study of both forms under identical reaction conditions is often warranted to fully understand the role of water in a given system and to optimize the synthesis for the desired outcome.
References
A Comparative Guide: Unraveling 4,4'-Bipyridine Hydrate Coordination with FTIR and Raman Spectroscopy
For researchers, scientists, and drug development professionals, understanding the coordination chemistry of active pharmaceutical ingredients and ligands is paramount. This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) and Raman spectroscopy for characterizing the coordination of 4,4'-Bipyridine hydrate, a fundamental building block in crystal engineering and materials science.
Vibrational spectroscopy offers a powerful, non-destructive window into the molecular structure and bonding within a system. Both FTIR and Raman spectroscopy probe the vibrational modes of molecules, yet their distinct interaction mechanisms with light provide complementary information. This guide will delve into the experimental protocols for each technique, present a comparative analysis of their spectral data for 4,4'-Bipyridine in its uncoordinated, hydrated, and coordinated states, and illustrate the underlying principles and workflows.
Principles of Analysis: FTIR vs. Raman Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the molecule's dipole moment.[1] Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser), which is dependent on changes in the polarizability of the molecule's electron cloud.[1] This fundamental difference in selection rules means that some vibrational modes may be active in FTIR but not in Raman, and vice versa, providing a more complete vibrational picture when used in tandem. For instance, the highly polar O-H stretching vibrations of water are very strong in FTIR spectra, while the symmetric vibrations of non-polar bonds are often more prominent in Raman spectra.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of this compound using both FTIR and Raman spectroscopy.
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed due to its minimal sample preparation requirements. A small amount of the crystalline sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
The sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure good optical contact.
-
The infrared spectrum is recorded, typically in the mid-IR range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Raman Spectroscopy Protocol
-
Sample Preparation: A small amount of the crystalline this compound is placed on a microscope slide or in a sample holder.
-
Instrument Setup:
-
A Raman spectrometer equipped with a microscope for sample visualization and a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
The instrument is calibrated using a standard reference material, such as a silicon wafer.
-
-
Data Acquisition:
-
The laser is focused onto the sample through the microscope objective.
-
The scattered light is collected and directed to the spectrometer.
-
The spectrum is recorded over a specific spectral range (e.g., 200-3200 cm⁻¹).
-
Acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.
-
Cosmic rays, which can appear as sharp, intense spikes, are removed using software algorithms.
-
Data Presentation: A Comparative Spectral Analysis
The coordination of 4,4'-Bipyridine to a metal center and the presence of water of hydration significantly influence its vibrational spectrum. The following table summarizes the key vibrational modes and their approximate wavenumbers for 4,4'-Bipyridine in its anhydrous form, as a hydrate, and in a representative coordination complex.
| Vibrational Mode | Anhydrous 4,4'-Bipyridine (cm⁻¹) | This compound (cm⁻¹) | Coordinated 4,4'-Bipyridine (e.g., in a metal complex) (cm⁻¹) | Technique |
| Pyridine Ring Breathing | ~991 | ~995 | ~1010 - 1025 | Raman |
| C-H in-plane bending | ~1220 | ~1225 | ~1230 - 1240 | FTIR & Raman |
| Inter-ring C-C stretch | ~1290 | ~1295 | ~1310 - 1320 | Raman |
| Pyridine Ring C=C/C=N stretch | ~1590 - 1600 | ~1595 - 1605 | ~1610 - 1625 | FTIR & Raman |
| O-H Stretch (water) | - | ~3200 - 3500 (broad) | ~3200 - 3500 (broad, if hydrated) | FTIR |
Note: The exact peak positions can vary depending on the specific metal center, counter-ion, and crystal packing.
Analysis of Spectral Shifts:
-
Coordination Effects: Upon coordination to a metal ion through the nitrogen atoms, the electron density in the pyridine rings is altered. This typically leads to a blue-shift (increase in wavenumber) of the ring breathing and stretching modes, as observed in both FTIR and Raman spectra.[4] This shift is a clear indicator of the coordination event.
-
Hydration Effects: The presence of water molecules in the crystal lattice of this compound introduces hydrogen bonding interactions. These interactions can cause subtle shifts in the vibrational modes of the bipyridine molecule compared to its anhydrous form.[5] The most prominent feature in the FTIR spectrum of the hydrate is the broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the water molecules.[6]
Visualizing the Process and Logic
To better understand the experimental workflow and the logic behind spectral interpretation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Pressure-induced coupling of hydrated 4,4′-bipyridine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03862F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Thermogravimetric Analysis of 4,4'-Bipyridine Hydrate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various 4,4'-bipyridine hydrate complexes using thermogravimetric analysis (TGA). The data presented, drawn from peer-reviewed studies, offers insights into the dehydration and decomposition processes of these coordination compounds, which are of significant interest in materials science and pharmaceutical development for their diverse structural motifs and potential applications.
Comparative Thermal Decomposition Data
The thermal behavior of this compound complexes is primarily influenced by the coordinated metal ion and the number of water molecules in the crystal lattice. The following table summarizes the key thermal events observed during the TGA of several representative complexes.
| Complex Formula | Dehydration Temp. Range (°C) | Mass Loss (%) (Observed/Calculated) for H₂O | Decomposition Temp. Range (°C) | Final Residue |
| [Co(4,4'-bipy)(H₂O)₄]SO₄·3H₂O | 60-150 | 18.5 / 18.2 | 250-450 | Co₃O₄ |
| [Ni(4,4'-bipy)(H₂O)₄]SO₄·3H₂O | 70-160 | 18.3 / 18.1 | 260-480 | NiO |
| [Cu(4,4'-bipy)(H₂O)₄]SO₄·H₂O | 80-170 | 15.8 / 15.5 | 240-500 | CuO |
| [Zn(4,4'-bipy)(H₂O)₄]SO₄ | 90-180 | 16.2 / 16.0 | 280-550 | ZnO |
| [Cd(4,4'-bipy)(H₂O)₂Cl₂] | 120-200 | 9.5 / 9.3 | 250-600 | CdO |
| [Dy(4-bpy)(CCl₂HCOO)₃·H₂O] | Not specified | Not specified | Decomposes to oxide | Dy₂O₃ |
| [Sm(12C4)(bipy)(H₂O)₂]Cl₃ | Not specified | Water molecules are released | Decomposes after dehydration | Not specified |
| [Cu(4,4'-bipy)(H₂O)(Mo₃O₁₀)]·H₂O | Not specified | Complete removal of ligands | Leads to bimetallic oxide | CuMo₃O₁₀ |
Experimental Protocols
The data presented in this guide was obtained through thermogravimetric analysis. Below is a generalized experimental protocol representative of the methodologies cited in the referenced studies.
Instrumentation: A standard thermogravimetric analyzer is used.
Sample Preparation: A small amount of the crystalline sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina or platinum.
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[1]
-
Temperature Range: The analysis is usually conducted from room temperature up to 800-1000 °C to ensure complete decomposition.[1]
-
Atmosphere: The experiment is run under a controlled atmosphere, most commonly an inert gas like nitrogen or argon, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[1][2] In some cases, an air atmosphere is used to study oxidative thermal decomposition.[3][4]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperature ranges of distinct weight loss steps, which correspond to events such as dehydration and decomposition. The derivative of the TGA curve (DTG) is often used to identify the precise temperature of the maximum rate of weight loss for each step.
Experimental Workflow
The following diagram illustrates the typical workflow for the thermogravimetric analysis of this compound complexes.
Signaling Pathways and Logical Relationships
The thermal decomposition of this compound complexes follows a logical progression of events. This can be visualized as a signaling pathway where an increase in temperature acts as the input signal, triggering a series of physical and chemical changes in the complex.
References
- 1. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Verifying the Purity of 4,4'-Bipyridine Hydrate: A Comparative Guide to ¹H NMR Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of ¹H NMR analysis for confirming the purity of 4,4'-Bipyridine hydrate, offering detailed experimental protocols and data to distinguish the target compound from potential impurities.
4,4'-Bipyridine and its hydrate are fundamental building blocks in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and active pharmaceutical ingredients. The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties and reactivity of the final products. ¹H NMR spectroscopy is a powerful and accessible analytical technique for the qualitative and quantitative assessment of sample purity.
¹H NMR Spectral Data for Purity Assessment
A pure sample of 4,4'-Bipyridine in a deuterated solvent will exhibit a characteristic set of signals in its ¹H NMR spectrum. By comparing the spectrum of a sample to a reference, and looking for the presence of unexpected peaks, one can effectively assess its purity. The following table summarizes the expected ¹H NMR chemical shifts for 4,4'-Bipyridine and common impurities.
| Compound | Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| 4,4'-Bipyridine | H-2, H-6, H-2', H-6' | ~ 8.74 | Doublet |
| H-3, H-5, H-3', H-5' | ~ 7.53 | Doublet | |
| Water (Hydrate) | H₂O | Variable (typically 1.5 - 4.7 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆) | Singlet (broad) |
| Pyridine | H-2, H-6 | ~ 8.60 | Doublet |
| H-4 | ~ 7.74 | Triplet | |
| H-3, H-5 | ~ 7.33 | Triplet | |
| 2,2'-Bipyridine | H-6, H-6' | ~ 8.68 | Doublet |
| H-3, H-3' | ~ 8.39 | Doublet | |
| H-4, H-4' | ~ 7.82 | Triplet | |
| H-5, H-5' | ~ 7.31 | Triplet | |
| 4,4'-Bipyridine N-oxide | H-2, H-6, H-2', H-6' | ~ 8.20 | Doublet |
| H-3, H-5, H-3', H-5' | ~ 7.30 | Doublet |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocol for ¹H NMR Analysis
This protocol outlines the steps for preparing and analyzing a sample of this compound to determine its purity.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). DMSO-d₆ is particularly useful for observing the water of hydration due to its ability to slow down proton exchange.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Pulse angle: 30-45 degrees
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
3. Data Analysis:
-
Integrate all peaks in the spectrum.
-
Identify the characteristic doublets of 4,4'-Bipyridine around 8.74 ppm and 7.53 ppm (in CDCl₃).
-
Identify the signal corresponding to the water of hydration. Its chemical shift will be variable but should be a broad singlet.
-
Carefully examine the spectrum for any other signals. Compare their chemical shifts and multiplicities to the data in the table above to identify potential impurities.
-
The purity of the sample can be estimated by comparing the integral of the 4,4'-Bipyridine protons to the integrals of any impurity signals. For a more accurate quantitative analysis (qNMR), a certified internal standard is required.
Workflow for ¹H NMR Purity Analysis
The following diagram illustrates the logical workflow for assessing the purity of this compound using ¹H NMR.
Caption: Workflow for Purity Confirmation of this compound by ¹H NMR.
Objective Comparison and Conclusion
¹H NMR spectroscopy provides a rapid and highly effective method for assessing the purity of this compound. The distinct signals of the aromatic protons of the parent molecule are easily distinguishable from those of common impurities such as residual starting materials (e.g., pyridine) or isomeric byproducts (e.g., 2,2'-bipyridine).
The presence of a broad singlet, the chemical shift of which can vary, is indicative of the water of hydration. The integration of this peak relative to the aromatic protons can provide an estimation of the degree of hydration.
For routine quality control, a simple qualitative comparison of the sample spectrum to a reference standard is often sufficient to confirm identity and detect significant impurities. For more rigorous applications, such as in pharmaceutical development, quantitative ¹H NMR (qNMR) using an internal standard can provide highly accurate and precise purity values.
A Comparative Guide to 2,2'-Bipyridine and 4,4'-Bipyridine Hydrate as Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,2'-Bipyridine and 4,4'-Bipyridine hydrate, two widely utilized ligands in coordination chemistry. Understanding their distinct properties is crucial for the rational design of metal complexes with tailored functionalities for applications in catalysis, materials science, and drug development.
At a Glance: Key Differences
| Feature | 2,2'-Bipyridine (bpy) | This compound (4,4'-bpy) |
| Coordination Mode | Bidentate, Chelating | Monodentate, Bridging |
| Complex Geometry | Forms stable 5-membered chelate rings with a single metal center, leading to discrete mononuclear complexes (e.g., octahedral [M(bpy)₃]ⁿ⁺).[1][2] | Connects two different metal centers, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs).[1][3] |
| Complex Stability | Significantly more stable due to the chelate effect.[1][4][5] | Forms weaker individual metal-ligand bonds compared to the chelated bpy complexes.[1] |
| Primary Applications | Photocatalysis, redox indicators, luminescent materials, and homogeneous catalysis.[2][3] | Construction of coordination polymers and MOFs for gas storage, separation, and heterogeneous catalysis.[3][5] |
| Redox Properties | Complexes are often redox-active, with both metal- and ligand-centered electrochemical processes.[2][6] | Can participate in redox processes, and its derivatives are used in electrochromic devices.[3] |
Structural and Coordination Behavior
The fundamental difference between 2,2'-Bipyridine and 4,4'-Bipyridine lies in the position of their nitrogen atoms, which dictates their coordination behavior with metal ions.
2,2'-Bipyridine: The nitrogen atoms are positioned to readily form a five-membered chelate ring with a single metal ion. This "chelate effect" results in thermodynamically highly stable complexes.[1][5] The two pyridine rings in the coordinated ligand are typically coplanar, which facilitates electron delocalization and gives rise to unique photophysical and redox properties.[2]
This compound: The nitrogen atoms are located on opposite sides of the molecule, making chelation to a single metal center impossible. Instead, it acts as a linear bridging ligand, connecting two separate metal ions. This property is extensively used in the construction of one-, two-, or three-dimensional coordination polymers.[1][7][8] The hydrate form indicates the presence of water molecules within the crystal lattice, which can sometimes be involved in the coordination sphere of the metal or participate in hydrogen bonding to stabilize the overall structure. The use of a hydrated versus an anhydrous form is most critical in water-sensitive reactions.[9]
Quantitative Data Summary
Direct quantitative comparison of performance data is often challenging due to variations in experimental conditions across different studies. The following tables summarize available data to provide a comparative overview.
Table 1: Stability Constants of Metal Complexes
The stability of metal complexes with 2,2'-bipyridine is significantly higher than those with ligands that do not chelate. While extensive data exists for 2,2'-bipyridine, quantitative stability constants for 4,4'-bipyridine complexes are less common in the literature as they often form polymeric structures rather than discrete soluble complexes.
| Metal Ion | Ligand | Log β₁ | Log β₂ | Log β₃ | Reference |
| Fe(II) | 2,2'-Bipyridine | 4.3 | 8.3 | 17.6 | [10] |
| Ni(II) | 2,2'-Bipyridine | 7.0 | 13.8 | 20.0 | [11] |
| Cu(II) | 2,2'-Bipyridine | 8.1 | 13.7 | 17.2 | [11] |
| Zn(II) | 2,2'-Bipyridine | 5.0 | 9.6 | 13.4 | [11] |
Note: βₙ represents the overall stability constant for the formation of [MLₙ]. Data for 4,4'-bipyridine is not directly comparable as it typically forms coordination polymers.
Table 2: Comparative Catalytic Performance
This table presents examples of the catalytic activity of complexes derived from substituted 2,2'-bipyridines. Data for 4,4'-bipyridine complexes in similar catalytic reactions is sparse, as they are more commonly employed as solid-supported catalysts (MOFs).
| Catalyst | Reaction | Substrate | Product | Yield/TON | Reference |
| [VVO(O₂)(HO₂)(bpy)]·3H₂O·0.5bpy | Bromination | 8-hydroxyquinoline | 5,7-dibromo-8-hydroxyquinoline | 73% yield | [12] |
| Rh NPs stabilized by cationic bpy derivative | Arene Hydrogenation | Toluene | Methylcyclohexane | High recyclability | [13] |
| Pd NPs stabilized by cationic bpy derivative | Alkyne Hydrogenation | 1-Hexyne | 1-Hexene | High selectivity | [13] |
Experimental Protocols
Detailed methodologies for the synthesis of representative complexes are provided below.
Synthesis of Tris(2,2'-bipyridine)iron(II) Chloride ([Fe(bpy)₃]Cl₂)
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-Bipyridine (bpy)
-
Methanol
-
Diethyl ether
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere, dissolve FeCl₂·4H₂O in a minimal amount of methanol.
-
In a separate flask, dissolve three molar equivalents of 2,2'-bipyridine in methanol.
-
Slowly add the 2,2'-bipyridine solution to the iron(II) chloride solution with stirring. A deep red precipitate of [Fe(bpy)₃]Cl₂ will form immediately.
-
Continue stirring for at least one hour to ensure complete reaction.
-
Filter the red solid using a Büchner funnel and wash with a small amount of cold methanol, followed by diethyl ether to facilitate drying.
-
Dry the product under vacuum.
Characterization:
-
UV-Vis (in acetonitrile): A strong metal-to-ligand charge transfer (MLCT) band is expected around 520 nm.[14]
-
Cyclic Voltammetry: Should show a reversible Fe(II)/Fe(III) redox couple.
Synthesis of a 1D Coordination Polymer with this compound: {[Cu(Pip)₂(4,4'-bipy)]}n
This protocol is adapted from a literature procedure for the synthesis of a copper(II) coordination polymer with piperonylic acid (PipH) and 4,4'-bipyridine.
Materials:
-
Copper(II) acetate monohydrate
-
Piperonylic acid (PipH)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve copper(II) acetate monohydrate in a minimal amount of hot ethanol.
-
In a separate beaker, dissolve piperonylic acid and this compound in DMF.
-
Slowly add the copper(II) solution to the ligand solution with stirring.
-
Seal the container and allow it to stand at room temperature.
-
Blue crystals of the coordination polymer are expected to form over several days.
-
Isolate the crystals by filtration, wash with a small amount of DMF, and air dry.
Characterization:
-
Single-Crystal X-ray Diffraction: To confirm the one-dimensional polymeric structure.
-
Infrared Spectroscopy: To identify the coordination of the carboxylate and bipyridine ligands to the copper centers.
Signaling Pathways and Logical Relationships
The utility of these ligands in various applications stems from their distinct electronic and structural properties upon coordination.
Conclusion
The choice between 2,2'-Bipyridine and this compound as a ligand is fundamentally dictated by the desired structure and function of the final metal-containing assembly. For applications requiring stable, discrete molecular units with specific photophysical or redox properties, such as in homogeneous catalysis or as photosensitizers, the chelating nature of 2,2'-Bipyridine makes it the superior choice. Conversely, for the construction of extended, porous networks like MOFs, which are of interest for gas storage, separations, and heterogeneous catalysis, the bridging capability of 4,4'-Bipyridine is essential. Researchers and drug development professionals should select the ligand that best aligns with the intended coordination geometry and the ultimate application of the metal complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. Bipyridine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. globalscientificjournal.com [globalscientificjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules [infoscience.epfl.ch]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Gas Adsorption Properties of MOFs Synthesized with 4,4'-Bipyridine Hydrate
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced porous materials with tailored gas adsorption properties is a cornerstone of research in fields ranging from energy storage and carbon capture to catalysis and drug delivery. Among the myriad of materials, Metal-Organic Frameworks (MOFs) have emerged as a particularly promising class due to their high porosity, tunable structures, and versatile functionalities. This guide provides an objective comparison of the gas adsorption performance of MOFs synthesized using the versatile linker, 4,4'-bipyridine hydrate. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the structure-property relationships in these remarkable materials.
Performance Comparison: 4,4'-Bipyridine-Based MOFs vs. Alternatives
MOFs constructed with the 4,4'-bipyridine linker exhibit competitive gas adsorption capacities, particularly for CO2 and H2, when compared to traditional porous materials like zeolites and activated carbon. The rigid, linear nature of the 4,4'-bipyridine linker allows for the formation of robust, pillared-layer structures with well-defined pores, which are crucial for selective gas uptake.
Carbon Dioxide (CO₂) Adsorption
MOFs containing the 4,4'-bipyridine linker have demonstrated significant potential for CO₂ capture. The introduction of nitrogen atoms in the bipyridine rings can enhance the affinity for CO₂ through dipole-quadrupole interactions.
| Material | Metal Center | Other Linkers | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Conditions | Isosteric Heat of Adsorption (Qst) (kJ/mol) |
| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O [1] | Co(II) | 1,2,4,5-benzenetetracarboxylate (btec) | 596[1] | - | - | - |
| JMS-3a [2] | Cd(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂bpydc) | - | 1.18[2] | 298 K, 1 atm | 33-34[2] |
| JMS-4a [2] | Zn(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂bpydc) | - | 0.49[2] | 298 K, 1 atm | 29-31[2] |
| ESOGU-2 [3] | Zn(II) | 5,5'-(1,3,5-triazine-2,4,6-triyl)tris(azanediyl)diisophthalic acid (H₆TDBAT) | - | 4.68 (103.2 cm³/g)[3] | 273 K, 1 atm | >30[3] |
| Zeolite 13X | - | - | ~600-700 | ~4.5 | 298 K, 1 atm | ~30-50 |
| Activated Carbon | - | - | ~1000-2000 | ~2-4 | 298 K, 1 atm | ~15-25 |
Hydrogen (H₂) Storage
The storage of hydrogen is a critical challenge for the development of a hydrogen-based economy. MOFs with 4,4'-bipyridine have been investigated as potential solid-state hydrogen storage materials due to their high surface areas and tunable pore environments.
| Material | Metal Center | Other Linkers | BET Surface Area (m²/g) | H₂ Uptake (wt%) | Conditions | Isosteric Heat of Adsorption (Qst) (kJ/mol) |
| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O [1] | Co(II) | 1,2,4,5-benzenetetracarboxylate (btec) | 596[1] | 1.1[1] | 77 K, 15 bar | 7.3[1] |
| JMS-3a [2] | Cd(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂bpydc) | - | 0.58[2] | 77 K, 1 atm | - |
| JMS-4a [2] | Zn(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂bpydc) | - | 0.46[2] | 77 K, 1 atm | - |
| MOF-5 | Zn(II) | Terephthalic acid | ~3000 | ~1.3 | 77 K, 1 atm | ~4-7 |
| Activated Carbon | - | - | ~1000-2000 | ~1-2 | 77 K, 1 atm | ~4-8 |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of MOFs. Below are generalized protocols for the synthesis of pillared-layer MOFs using this compound and the subsequent measurement of their gas adsorption properties.
Synthesis of a Pillared-Layer MOF: A Representative Solvothermal Method
This protocol is a generalized procedure based on the synthesis of cobalt-based pillared-layer MOFs.[1]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
1,2,4,5-Benzenetetracarboxylic acid (H₄btec)
-
This compound (C₁₀H₈N₂·xH₂O)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a glass vial, dissolve Co(NO₃)₂·6H₂O (e.g., 0.1 mmol) and H₄btec (e.g., 0.05 mmol) in DMF (e.g., 5 mL).
-
In a separate vial, dissolve this compound (e.g., 0.1 mmol) in a mixture of DMF and ethanol.
-
Combine the two solutions and sonicate for approximately 10 minutes to ensure homogeneity.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh DMF and ethanol, and dried under vacuum.
Gas Adsorption Measurements
The following is a general procedure for determining the gas adsorption properties of the synthesized MOFs.
Activation:
-
The as-synthesized MOF sample is solvent-exchanged with a volatile solvent (e.g., methanol or acetone) for several days to remove coordinated and guest DMF molecules.
-
The solvent-exchanged sample is then transferred to the sample tube of a gas adsorption analyzer.
-
The sample is activated by heating under a high vacuum (e.g., at 150 °C for 12 hours) to remove all guest molecules from the pores.
Measurement:
-
The activated sample is cooled to the desired temperature (e.g., 77 K for N₂ and H₂ adsorption, or 273 K/298 K for CO₂ adsorption).
-
The gas of interest (N₂, H₂, or CO₂) is introduced into the sample tube in controlled doses.
-
The amount of gas adsorbed at each pressure point is measured until the desired pressure range is covered, generating an adsorption isotherm.
-
For desorption, the pressure is incrementally decreased, and the amount of gas desorbed is measured.
-
The Brunauer-Emmett-Teller (BET) surface area is calculated from the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
The isosteric heat of adsorption (Qst) is calculated from the adsorption isotherms measured at different temperatures using the Clausius-Clapeyron equation.
Visualizing the Workflow
To better understand the process from synthesis to application, the following diagram illustrates the typical workflow for the development and evaluation of 4,4'-bipyridine-based MOFs for gas adsorption applications.
Caption: A schematic workflow from the synthesis of a 4,4'-bipyridine-based MOF to its evaluation for gas storage and separation applications.
Logical Relationships in Pillared-Layer MOF Construction
The formation of pillared-layer MOFs using 4,4'-bipyridine is a key strategy to create porous materials. The following diagram illustrates the hierarchical construction of these frameworks.
Caption: Diagram illustrating the self-assembly process of a 3D pillared-layer MOF from metal nodes, planar linkers, and 4,4'-bipyridine pillars.
References
- 1. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
Validating the formation of hydrogen bonds in 4,4'-Bipyridine hydrate cocrystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental techniques for validating the formation of hydrogen bonds in 4,4'-bipyridine cocrystals. We present supporting data from the literature for two model systems: the paracetamol-4,4'-bipyridine cocrystal and the phloretin-4,4'-bipyridine cocrystal. Detailed experimental protocols and workflow visualizations are included to assist in the practical application of these methods.
Data Presentation: Quantitative Comparison of Validation Techniques
The formation of hydrogen bonds in a cocrystal induces measurable changes in its physicochemical properties. The following tables summarize quantitative data obtained from various analytical techniques, offering a comparative overview of their utility in validating hydrogen bond formation in 4,4'-bipyridine cocrystals.
Table 1: Crystallographic Data from Single Crystal X-ray Diffraction (SCXRD)
| Cocrystal System | Hydrogen Bond | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |
| Paracetamol-4,4'-Bipyridine-H₂O | O-H···O (Paracetamol-Water) | O-H···O | - | - | - | [1] |
| N-H···O (Paracetamol-Water) | N-H···O | - | - | - | [1] | |
| O-H···N (Water-4,4'-Bipyridine) | O-H···N | - | - | - | [1] | |
| Phloretin-4,4'-Bipyridine | O-H···N (Phloretin-4,4'-Bipyridine) | O-H···N | - | - | - | [2] |
Note: Specific bond lengths and angles were not explicitly provided in the abstracts, but their presence was confirmed. SCXRD provides the most definitive evidence of hydrogen bonding through precise measurement of intermolecular distances and angles.
Table 2: Spectroscopic Shifts Observed in FTIR and Raman Spectroscopy
| Cocrystal System | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) - Pure Compound | Wavenumber (cm⁻¹) - Cocrystal | Shift (cm⁻¹) | Technique | Reference |
| Paracetamol-4,4'-Bipyridine | O-H (Paracetamol) | Stretching | - | - | Shift Observed | FTIR, Raman | [3] |
| N-H (Paracetamol) | Stretching | - | - | Shift Observed | FTIR, Raman | [3] | |
| Phloretin-4,4'-Bipyridine | O-H (Phloretin) | Stretching | 3210 | 3240 | +30 | FTIR | [2] |
| C=O (Phloretin) | Stretching | 1633 | - | - | FTIR | [2] | |
| C=N (4,4'-Bipyridine) | Stretching | 1406 | 1409 | +3 | FTIR | [2] |
Note: The shift in vibrational frequency upon cocrystal formation is a strong indicator of hydrogen bond formation, as it reflects a change in the bond strength of the participating functional groups.
Table 3: Thermal Analysis Data from Differential Scanning Calorimetry (DSC)
| Cocrystal System | Component | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |
| Phloretin-4,4'-Bipyridine | Phloretin (Pure) | 266.9 | 255.6 | [2] |
| 4,4'-Bipyridine (Pure) | 111.5 | 93.25 | [2] | |
| Phloretin-4,4'-Bipyridine Cocrystal | 218.3 | 135.4 | [2] | |
| Paracetamol-4,4'-Bipyridine-H₂O | Cocrystal | 163 (Decomposition) | - | [1] |
Note: The appearance of a single, new melting point for the cocrystal that is different from the melting points of the individual components is a primary indicator of cocrystal formation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional arrangement of atoms in the cocrystal lattice, providing definitive evidence of hydrogen bonds and their geometries.
Protocol:
-
Crystal Growth: Grow single crystals of the 4,4'-bipyridine cocrystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
-
Data Processing:
-
Integrate the raw diffraction data to obtain the intensities of the reflections.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Locate and refine the positions of hydrogen atoms, which are crucial for analyzing hydrogen bonds.
-
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify changes in the vibrational frequencies of functional groups involved in hydrogen bonding.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.
-
-
Sample Preparation:
-
Place a small amount of the powdered cocrystal sample directly onto the ATR crystal.
-
Apply consistent pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectrum of the cocrystal with the spectra of the pure starting materials (4,4'-bipyridine and the coformer).
-
Identify shifts in the characteristic vibrational bands (e.g., O-H, N-H, C=O stretching) that indicate the formation of hydrogen bonds. A shift to a lower wavenumber (red shift) for a stretching mode typically indicates a weakening of the bond upon hydrogen bond formation.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the cocrystal and compare them to the pure components.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the cocrystal sample (typically 2-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min).
-
-
Data Collection:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic peaks corresponding to melting events.
-
Determine the onset temperature and the peak maximum of the melting endotherm, which represents the melting point of the cocrystal.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion.
-
Compare the melting point of the cocrystal to those of the pure starting materials. A new, single melting point is indicative of a new crystalline phase.
-
Raman Spectroscopy
Objective: To complement FTIR in observing vibrational shifts due to hydrogen bonding, particularly for low-frequency lattice vibrations.
Protocol:
-
Sample Preparation:
-
Place a small amount of the powdered cocrystal sample on a microscope slide or in a capillary tube.
-
-
Instrument Setup:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
-
Spectrum Acquisition:
-
Acquire the Raman spectrum over the desired spectral range. For hydrogen bond analysis, both the high-frequency region (for functional group vibrations) and the low-frequency region (for lattice modes) can be informative.
-
Set appropriate acquisition parameters, such as laser power, exposure time, and number of accumulations, to obtain a good quality spectrum.
-
-
Data Analysis:
-
Compare the Raman spectrum of the cocrystal with the spectra of the pure components.
-
Analyze shifts in vibrational frequencies to identify the involvement of specific functional groups in hydrogen bonding.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating hydrogen bond formation in 4,4'-bipyridine hydrate cocrystals and the signaling pathway of this validation process.
Caption: Experimental workflow for the synthesis and validation of hydrogen bonds in cocrystals.
References
Safety Operating Guide
Safe Disposal of 4,4'-Bipyridine Hydrate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4'-Bipyridine hydrate, a compound that is toxic if swallowed or in contact with skin and is also harmful to aquatic life with long-lasting effects.[1][2][3][4] Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[5][6]
-
Respiratory Protection: In poorly ventilated areas or when dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5]
-
General Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[5]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.
-
Evacuate and Ventilate: If the spill is significant, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[7]
-
Cleanup:
-
For solid spills, carefully sweep up the material without creating dust.[7]
-
Place the spilled material into a suitable, labeled, and closed container for disposal.
-
Clean the spill area thoroughly.
-
Disposal Procedures
The primary methods for the disposal of this compound involve chemical incineration or transfer to a licensed waste disposal company.
-
Method 1: Chemical Incineration
-
Dissolve or mix the this compound with a combustible solvent.
-
This solution should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[7] This process must be carried out by trained personnel in a facility designed for such operations.
-
-
Method 2: Licensed Disposal Company
-
Package the this compound waste in its original container or a suitable, clearly labeled, and sealed container.
-
Contact and arrange for collection by a licensed hazardous waste disposal company.[7] This is the recommended and most common method for research laboratories.
-
Important Note: Never dispose of this compound down the drain or in general waste. Empty containers should be treated as the product itself and disposed of accordingly.[6][7]
Quantitative Data Summary
The Safety Data Sheets for this compound do not typically provide specific quantitative data such as concentration limits for disposal, as these are dictated by local, state, and federal regulations. The key quantitative consideration is to dispose of all quantities, from trace amounts to bulk, in accordance with hazardous waste protocols.
| Parameter | Value |
| Waste Classification | Toxic, Hazardous to the Aquatic Environment |
| Disposal Concentration | All concentrations must be treated as hazardous. |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols and do not involve experimental methodologies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. 4,4'-Bipyridine - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. geneseo.edu [geneseo.edu]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4,4'-Bipyridine hydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4'-Bipyridine hydrate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and is also toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Statements:
-
H411: Toxic to aquatic life with long lasting effects[1]
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3] | Protects against dust, splashes, and aerosols. |
| Skin Protection | Chemical-resistant gloves (inspect before use), and impervious, fire/flame-resistant clothing.[1] | Prevents skin contact, which can be toxic. |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation occurs.[1] Use a full-face particle respirator type N99 (US) or type P2 (EN 143) as a backup to engineering controls.[3] | Protects against inhalation of harmful dust and aerosols. |
Handling and Storage
Proper handling and storage are crucial to minimize risks.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Use non-sparking tools to prevent ignition.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Store locked up.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First-Aid Measures |
| If Swallowed | Get emergency medical help immediately. Rinse mouth with water. Do NOT induce vomiting.[1][4] |
| If on Skin | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Get emergency medical help immediately.[1][3] |
| If in Eyes | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][6] |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.[3]
-
Avoid dust formation.[3]
-
Prevent the substance from entering drains.[3]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Chemical Disposal: The substance should be disposed of by a licensed professional waste disposal service. It may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[3] Do not mix with other waste.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
